5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626488 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-32-7 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. The document details spectroscopic data, experimental protocols, and logical workflows essential for confirming the molecule's identity and structure.
Chemical Structure and Nomenclature
This compound is a bicyclic heterocyclic compound. Its core structure is a fully saturated (octahydro) pyrrole ring fused to a pyridine ring at the 3 and 4 positions. A benzyl group is attached to the nitrogen atom at position 5 of the pyrrolo[3,4-c]pyridine scaffold.[1] The molecule possesses two chiral centers at the bridgehead carbons, allowing for stereoisomers.[1]
Molecular Formula: C₁₄H₂₀N₂ Molecular Weight: 216.32 g/mol (Free Base)
Caption: 2D Structure of this compound.
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure relies on a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak and key fragments are summarized below.
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 216.16 | [C₁₄H₂₀N₂]⁺ | Molecular Ion (M⁺) of the free base. |
| 125.11 | [C₇H₁₃N₂]⁺ | Loss of the benzyl group ([M-C₇H₇]⁺). |
| 91.05 | [C₇H₇]⁺ | Benzyl cation, a very common and stable fragment for benzyl-containing compounds.[2][3] Often the base peak. |
Fragmentation Pathway: Under ionization, a common fragmentation pathway for benzylamines involves the cleavage of the C-N bond connecting the benzyl group to the nitrogen atom.[2] This heterolytic cleavage results in the formation of a stable benzyl cation ([C₇H₇]⁺) at m/z 91, which is typically a prominent peak in the mass spectrum.[2][4]
Caption: Expected Mass Spectrometry Fragmentation Pathway.
IR spectroscopy is used to identify the functional groups present in the molecule. As a saturated bicyclic tertiary amine with an aromatic ring, the spectrum is expected to show characteristic absorptions for C-H and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Benzyl group) |
| 2800 - 3000 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine[5][6] |
Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[5][7]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (400 MHz, D₂O, for the hydrochloride salt)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.3 – 7.5 | Multiplet (m) | 5H | Aromatic protons (Benzyl -C₆H₅) |
| 3.8 – 4.1 | Multiplet (m) | 2H | Benzylic protons (-CH₂-Ph) |
| 3.2 – 3.5 | Multiplet (m) | ~8-10H | Bicyclic CH₂ and CH protons |
¹³C NMR Data (for the hydrochloride salt)
| Chemical Shift (δ, ppm) | Assignment |
| 138.9 | Quaternary aromatic carbon (Benzyl C1) |
| 127 – 129 | Aromatic CH carbons (Benzyl C2-C6) |
| 58.4 | Benzylic carbon (-CH₂-Ph) |
| 45 – 50 | Bicyclic carbons (CH₂, CH) |
Note: The provided NMR data is for the hydrochloride salt in D₂O and is not fully assigned. Complete, unambiguous assignment would require advanced 2D NMR techniques such as COSY, HSQC, and HMBC.
Experimental Protocols
The synthesis of pyrrolo[3,4-c]pyridine derivatives typically involves a multi-step process starting from a substituted pyridine dicarboxylic acid.[1]
-
Coupling and Cyclization: Reaction of 3,4-pyridinedicarboxylic acid with benzylamine to form the N-benzyl-pyrrolo[3,4-c]pyridine-dione intermediate.[1]
-
Reduction: The dione intermediate is then fully reduced to yield the final this compound. This can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation under pressure.
Caption: Generalized Synthetic Workflow.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule.[8]
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern for structural confirmation.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The analysis can be performed on a neat liquid sample or a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation.[11][12]
-
Background Scan: Perform a background scan of the empty sample holder to subtract atmospheric CO₂ and H₂O signals.[12][13]
-
Sample Scan: Place the sample on the ATR crystal or in the sample holder and collect the spectrum.[13] Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the salt form) in a high-quality NMR tube.[14] An internal standard like tetramethylsilane (TMS) may be added for referencing.[14]
-
Data Acquisition: Place the NMR tube in the spectrometer.[15] Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.[15][16]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.[15]
References
- 1. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. emory.edu [emory.edu]
- 16. pnas.org [pnas.org]
In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic organic compound featuring a fused pyrrolidine and piperidine ring system with a benzyl group attached to the nitrogen atom at position 5. This scaffold is of interest in medicinal chemistry due to the prevalence of the pyrrolopyridine core in a variety of biologically active molecules. Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2] The octahydro- variant indicates a fully saturated bicyclic system, which imparts a three-dimensional structure that can be crucial for specific interactions with biological targets.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for closely related analogs and details generalized experimental protocols for the determination of its key physicochemical characteristics.
Physicochemical Properties
| Property | Value | Compound | Source |
| Molecular Formula | C₁₄H₂₀N₂ | This compound | N/A |
| Molecular Weight | 216.32 g/mol | This compound | N/A |
| CAS Number | 186203-32-7 | This compound | N/A |
| Melting Point | Not available | This compound | N/A |
| Boiling Point | Not available | This compound | N/A |
| pKa | Not available | This compound | N/A |
| Solubility | High in polar solvents (e.g., water: >50 mg/mL at 25°C) | 2-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride (isomer) | N/A |
Experimental Protocols
Detailed experimental protocols for determining the fundamental physicochemical properties of this compound are provided below. These are generalized procedures that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end to a height of 1-2 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[4]
-
Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a liquid (the completion of melting) are recorded. This range represents the melting point of the compound.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (Micro-boiling point method):
-
Sample Preparation: A few drops of liquid this compound are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][7]
-
Apparatus Setup: The tube containing the sample and inverted capillary is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with oil).[6]
-
Measurement: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]
-
Data Recording: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
pKa Determination
The pKa value is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[9][10]
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 10⁻⁴ M).[11][12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[9][11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[9]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13][14]
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer solutions at different pH values) in a sealed flask.[15][16]
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[16]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[15]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15][16] This concentration represents the solubility of the compound in the given solvent at that temperature.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
¹H and ¹³C NMR Protocol:
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[17] The solution must be free of any particulate matter.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[18]
Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the solid or liquid this compound is placed directly onto the ATR crystal.[19][20]
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.[21]
-
Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups present in the molecule (e.g., C-H, C-N, aromatic C=C bonds).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[22]
Protocol (Electron Ionization - EI-MS):
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[22]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).[23][24]
-
Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation into smaller, characteristic ions.[23]
-
Detection and Analysis: The ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum shows the relative abundance of each ion, which can be used to determine the molecular weight and deduce the structure of the compound.[25]
Synthesis and Potential Biological Activity
Synthetic Workflow
A plausible synthetic route to this compound can be envisioned based on established methods for the synthesis of related octahydropyrrolopyridine structures. A common strategy involves the construction of the bicyclic core followed by N-benzylation.
Potential Biological Signaling Pathways
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide range of biological activities, including effects on the central nervous system and as potential anticancer agents.[1][2][26] For instance, some pyridine derivatives have been shown to exhibit antiproliferative activity.[27] While the specific biological targets of this compound are not established, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cell growth and proliferation, such as a kinase pathway.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. organomation.com [organomation.com]
- 18. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. mt.com [mt.com]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis methodologies, and potential therapeutic applications, supported by experimental data and procedural outlines.
Chemical Identity and Properties
The Chemical Abstracts Service (CAS) number for this compound is 186203-32-7 .[1][2] This compound belongs to the family of pyrrolopyridines, which are bicyclic systems containing a pyrrole ring fused to a pyridine nucleus.[3] The octahydro designation indicates complete saturation of the bicyclic framework.
Quantitative data for the hydrochloride salt of the related isomer, 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, are summarized below. While specific data for the 5-benzyl isomer is limited, these values provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁ClN₂ | [4] |
| Molecular Weight | 252.78 g/mol | [4] |
| ¹H NMR (400 MHz, D₂O) | δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH₂N), 3.2–3.5 (m, 4H, bicyclic CH₂) | [4] |
| ¹³C NMR | 138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH₂), 45–50 (bicyclic carbons) | [4] |
Synthesis and Experimental Protocols
The synthesis of pyrrolo[3,4-c]pyridine derivatives typically involves the construction of the bicyclic core through cyclization reactions. A common strategy is the annulation of a pyrrole moiety onto a pre-existing pyridine ring or vice versa.[5]
A foundational method for preparing the related pyrrolo-pyridine bicyclic system involves the coupling of pyridine dicarboxylic acids with amines, followed by reduction.[4] For the [3,4-c] isomer, this would likely start from 3,4-pyridinedicarboxylic acid.
Generalized Synthesis Workflow
Caption: Generalized synthesis of this compound.
Representative Experimental Protocol: Synthesis of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives
The following protocol for the synthesis of related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones illustrates a common methodology for modifying the pyrrolo[3,4-c]pyridine core.[6]
Procedure for obtaining 4-methoxy-/4-ethoxy-6-methyl-2-(2-bromoethylo)-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones: [6]
-
To 0.01 mol of the starting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in 70 mL of anhydrous acetonitrile, add 0.01 mol of anhydrous potassium carbonate.
-
Reflux the mixture for 30 minutes.
-
Add 0.04 mol of 1,2-dibromoethane to the reaction mixture.
-
Continue to reflux for 17 hours.
-
After cooling, filter the mixture while hot and wash the inorganic material with acetonitrile.
-
Evaporate the solvent completely using a rotary evaporator.
-
Crystallize the dry residue from n-hexane or cyclohexane to yield the final product.
Applications in Drug Development and Biological Activity
The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[3][7][8] Derivatives of this core have been investigated for various therapeutic applications.
Key Biological Activities:
-
Analgesic and Sedative Effects: Many pyrrolo[3,4-c]pyridine derivatives have demonstrated significant analgesic and sedative properties.[3][9][10]
-
Antimicrobial Activity: The related [3,4-b] isomer is a key intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic.[4] Molecular docking studies suggest that [3,4-c] analogs may also exhibit antibacterial activity by binding to DNA gyrase.[4]
-
Anticancer Potential: Certain derivatives have shown potential as anticancer agents.[3] This may be linked to the inhibition of critical cellular pathways, such as those involving phosphoinositide 3-kinases (PI3Ks).[3]
-
Other Therapeutic Areas: Research has also explored the potential of these compounds in treating diabetes, mycobacterial infections, and viral diseases.[3][7]
Potential Mechanism of Action: DNA Gyrase Inhibition
Based on molecular docking studies of analogs, a potential mechanism of action for the antibacterial effects of pyrrolo[3,4-c]pyridine derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Proposed inhibition of DNA gyrase by this compound.
References
- 1. This compound | 186203-32-7 [chemicalbook.com]
- 2. chemsigma.com [chemsigma.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine from Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a saturated bicyclic amine, commencing from pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid). The synthesis of the isomeric pyrrolo[3,4-b]pyridine system is well-documented and serves as a foundational framework for the methodology presented herein.[1][2] This document provides a step-by-step experimental protocol, quantitative data for analogous reactions, and a logical workflow visualization to aid in the successful synthesis of the target compound.
Synthetic Strategy Overview
The proposed synthesis follows a three-step sequence:
-
Imide Formation: Condensation of pyridine-3,4-dicarboxylic acid with benzylamine to yield 5-benzyl-5H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring, affording 5-benzyldecahydropyrrolo[3,4-c]pyridine-1,3-dione.
-
Dione Reduction: Reduction of the imide functionality to the corresponding amine, yielding the target compound, this compound.
This strategy is predicated on established chemical transformations, including the formation of imides from dicarboxylic acids and amines, the catalytic hydrogenation of pyridine rings, and the reduction of cyclic imides.
Experimental Protocols
Step 1: Synthesis of 5-Benzyl-5H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reaction:
Methodology:
-
A mixture of pyridine-3,4-dicarboxylic acid (1 eq.) and benzylamine (1.1 eq.) in a high-boiling solvent such as toluene or xylene is heated to reflux.
-
The reaction is monitored by the azeotropic removal of water using a Dean-Stark apparatus.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imide.
Note: The synthesis of analogous pyrrolo[3,4-b]pyridine-5,7-diones from pyridine-2,3-dicarboxylic acid and various amines has been reported with good yields.[3]
Step 2: Synthesis of 5-Benzyldecahydropyrrolo[3,4-c]pyridine-1,3-dione
Reaction:
Methodology:
-
The imide from Step 1 is dissolved in a suitable solvent such as methanol or acetic acid.
-
A hydrogenation catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.
-
The mixture is subjected to hydrogen gas at elevated pressure (typically 50-70 bar) in a high-pressure reactor.[4]
-
The reaction is stirred at a suitable temperature (e.g., 60°C) until the uptake of hydrogen ceases.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through celite.
-
The solvent is evaporated under reduced pressure to yield the hydrogenated product.
Note: Catalytic hydrogenation of pyridine derivatives is a common method for the synthesis of piperidines.[4][5] The use of rhodium or platinum catalysts can also be considered.[6][7]
Step 3: Synthesis of this compound
Reaction:
Methodology:
-
The hydrogenated imide from Step 2 is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
-
A powerful reducing agent, such as Lithium Aluminium Hydride (LAH) or a borane complex (e.g., BH₃·THF), is added portion-wise at a reduced temperature (e.g., 0°C).
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).
-
The resulting slurry is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to afford the final product.
Note: The reduction of the analogous 6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione using LAH has been reported.[1]
Quantitative Data (Based on Analogous Syntheses)
The following table summarizes typical reaction parameters and yields observed in the synthesis of the analogous pyrrolo[3,4-b] system. These values can serve as a starting point for the optimization of the synthesis of the target [3,4-c] isomer.
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Imide Formation | Pyridine-2,3-dicarboxylic acid, Benzylamine, Toluene, Reflux | 85-92% | [2] |
| 2 | Catalytic Hydrogenation | 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, H₂, Pd/C, Methanol, 20-25 Kg/cm², 60°C | High (not specified) | [1] |
| 3 | Dione Reduction | Racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine-dione, LAH, THF | Not specified | [1] |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route to this compound from pyridine-3,4-dicarboxylic acid. The methodologies are based on well-established and reliable chemical transformations, with quantitative data from analogous systems provided for guidance. Researchers and drug development professionals can use this guide as a robust starting point for the synthesis and further investigation of this and related pyrrolopyridine scaffolds. It is recommended that each step be carefully optimized to achieve the best possible yields and purity of the desired products.
References
- 1. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
- 2. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
The Rising Therapeutic Potential of Pyrrolo[3,4-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrrolo[3,4-c]pyridine derivatives, with a focus on their anticancer, antimycobacterial, antidiabetic, and analgesic properties. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action through signaling pathway diagrams.
Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives
Several classes of pyrrolo[3,4-c]pyridine derivatives have shown promising anticancer activity through various mechanisms of action. Notably, their role as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and their cytotoxic effects against various cancer cell lines have been subjects of intensive research.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative pyrrolo[3,4-c]pyridine derivatives against cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | Activity | Value | Reference |
| NAMPT Inhibitors | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (Compound 18) | PC-3 (Prostate) | IC50 | 36 nM | [4] |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (Compound 29) | A2780 (Ovarian) | IC50 | 7 nM | [4] | |
| Pyrrolo[3,4-c]pyridine-1,3-diones | N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione (Mannich bases 20g–s) | Not Specified | IC50 | 19–29 µg/mL | [3] |
Experimental Protocols
A mixture of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 mmol), an appropriate secondary amine (1 mmol), and 37% aqueous formaldehyde (1.5 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Mannich base derivatives.
The cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.[5]
The inhibitory activity of the compounds against the NAMPT enzyme is determined using a coupled-enzyme assay that measures the production of NAD+.[6][7]
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant human NAMPT enzyme, nicotinamide (NAM), and 5-phosphoribosyl-1-pyrophosphate (PRPP) in an assay buffer.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).
-
NAD+ Detection: The amount of NAD+ produced is quantified using a cycling assay involving alcohol dehydrogenase, which generates a fluorescent product from the reduction of a specific substrate in the presence of NAD+.
-
Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.[6][7]
Signaling Pathway Visualization
Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the InhA enzyme for the synthesis of its mycolic acid cell wall.[8][9] Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as direct inhibitors of InhA, offering a promising strategy to combat tuberculosis, including drug-resistant strains.[2][10]
Quantitative Data: Antimycobacterial Activity
The following table presents the inhibitory activity of pyrrolo[3,4-c]pyridine-3-one derivatives against the InhA enzyme and Mycobacterium tuberculosis.
| Compound Class | Derivative | Target | Activity | Value | Reference |
| InhA Inhibitors | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14a-d) | InhA | IC50 | 4.5–9.5 µM | [2] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14a-d) | M. tuberculosis | MIC | <25 µM | [2] | |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14e) | InhA | % Inhibition @ 100 µM | 91% | [2] | |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14e) | InhA | % Inhibition @ 20 µM | 40% | [2] |
Experimental Protocols
The synthesis of these derivatives typically involves a multi-step sequence starting from commercially available materials. A key step is the construction of the pyrrolo[3,4-c]pyridine core, often achieved through cyclization reactions. The final derivatives are obtained by introducing various substituents on the phenyl ring and the pyrrolopyridine nucleus to explore structure-activity relationships.
The inhibitory potency of the compounds against the InhA enzyme is assessed by monitoring the oxidation of NADH to NAD+.[1][10]
-
Assay Components: The assay mixture contains purified recombinant InhA enzyme, NADH, and a substrate such as 2-trans-dodecenoyl-CoA (DD-CoA) in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the assay mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Absorbance Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically over time.
-
IC50 Determination: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
The MIC of the compounds against M. tuberculosis is determined using the microplate Alamar blue assay (MABA) or the resazurin microtiter assay (REMA).[1]
-
Bacterial Culture: M. tuberculosis is cultured in an appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated for several days at 37°C.
-
Viability Assessment: A viability indicator such as Alamar blue or resazurin is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
Signaling Pathway Visualization
Antidiabetic Activity of Pyrrolo[3,4-c]pyridine Derivatives
G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in regulating glucose homeostasis.[11] Pyrrolo[3,4-c]pyridine derivatives have been developed as potent GPR119 agonists, stimulating insulin secretion from pancreatic β-cells and the release of incretin hormones.[12]
Quantitative Data: Antidiabetic Activity
The following table summarizes the activity of pyrrolo[3,4-c]pyridine derivatives as GPR119 agonists.
| Compound Class | Derivative | Assay | Activity | Value | Reference |
| GPR119 Agonists | N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide | cAMP Accumulation | EC50 | Sub-micromolar | [12] |
Experimental Protocols
The synthesis of these GPR119 agonists involves the preparation of the core pyrrolo[3,4-c]pyridine-1,3-dione structure, followed by the introduction of a substituted phenoxy group at the 4-position. The final step typically involves the coupling of a benzenesulfonamide moiety to the phenoxy ring.
The agonist activity of the compounds at the GPR119 receptor is determined by measuring the intracellular accumulation of cyclic AMP (cAMP).[13][14]
-
Cell Culture: A cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is used.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
EC50 Determination: The EC50 values are calculated from the dose-response curves.[13][15]
Signaling Pathway Visualization
Analgesic and Sedative Activity of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic and sedative properties in various animal models.[16] These findings suggest their potential as novel therapeutic agents for the management of pain and central nervous system disorders.
Quantitative Data: Analgesic and Sedative Activity
The following table provides a summary of the in vivo analgesic and sedative effects of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.
| Compound Class | Derivative | Animal Model | Activity | Value | Reference |
| Analgesic/Sedative | Imide 9 | Mouse (Writhing Test) | ED50 | 3.25 mg/kg | [16] |
| Imide 11 | Mouse (Writhing Test) | ED50 | 3.67 mg/kg | [16] | |
| Compound 32 | Mouse (Hot Plate Test) | ED50 | 12.03 mg/kg | [2] | |
| Compound 32 | Mouse | LD50 | >2000 mg/kg | [2] |
Experimental Protocols
The synthesis of these derivatives is typically achieved by reacting a substituted 3,4-pyridinedicarboxylic acid anhydride with an appropriate amine. The starting anhydrides can be prepared from the corresponding dicarboxylic acids, which are accessible through various synthetic routes.
This test is used to evaluate peripheral analgesic activity.[17][18]
-
Animal Groups: Mice are divided into control and treatment groups.
-
Compound Administration: The test compounds, a vehicle control, and a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.[17][18]
This method is employed to assess central analgesic activity.[19][20]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each mouse before treatment.
-
Compound Administration: The test compounds, a vehicle control, and a standard analgesic (e.g., morphine) are administered.
-
Post-treatment Measurement: The reaction time is measured again at different time intervals after treatment (e.g., 30, 60, 90 minutes).
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.[19][20]
-
Apparatus: An activity cage equipped with infrared beams is used to monitor the spontaneous locomotor activity of the animals.
-
Acclimatization: Mice are individually placed in the activity cage for a period of acclimatization.
-
Compound Administration: The test compounds or a vehicle control are administered.
-
Activity Recording: The locomotor activity (e.g., number of beam breaks) is recorded for a specific duration (e.g., 60 minutes) immediately after administration.
-
Data Analysis: A statistically significant decrease in locomotor activity in the treated groups compared to the control group is indicative of a sedative effect.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. saspublishers.com [saspublishers.com]
- 19. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the Discovery and Synthesis of Octahydropyrrolopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolopyridine core is a key structural motif found in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. Its three-dimensional architecture provides access to novel chemical space, making it an attractive starting point for the design of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of octahydropyrrolopyridine scaffolds, with a focus on detailed experimental methodologies and the elucidation of their mechanisms of action.
Introduction to Octahydropyrrolopyridine Scaffolds
Octahydropyrrolopyridine is a bicyclic heterocyclic system consisting of a fused pyrrolidine and piperidine ring. The fusion of these two rings can result in several constitutional isomers, with the most explored being the octahydropyrrolo[1,2-a]pyridine, octahydropyrrolo[3,4-b]pyridine, and octahydropyrrolo[3,2-c]pyridine systems. These scaffolds are prevalent in natural products and have been utilized in the development of drugs targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1] The rigid, yet conformationally flexible, nature of the octahydropyrrolopyridine core allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.
Synthetic Strategies for Octahydropyrrolopyridine Scaffolds
The construction of the octahydropyrrolopyridine core can be achieved through various synthetic strategies, often involving cyclization reactions as the key step. The choice of strategy depends on the desired isomeric scaffold and the substitution pattern.
Synthesis of Octahydropyrrolo[1,2-a]pyridine
The octahydropyrrolo[1,2-a]pyridine scaffold is a common core in many alkaloids and synthetic compounds with interesting biological activities. One common approach to its synthesis involves the cyclization of a piperidine precursor.
A general workflow for the synthesis of substituted octahydropyrrolo[1,2-a]pyridines can be conceptualized as follows:
Synthesis of Octahydropyrrolo[3,4-b]pyridine
The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a critical intermediate in the synthesis of the broad-spectrum antibiotic moxifloxacin.[2] Its synthesis requires precise stereochemical control. Two primary routes have been established: catalytic hydrogenation with optical resolution and enzymatic resolution.
Route A: Catalytic Hydrogenation and Optical Resolution
This traditional method involves the reduction of a pyridine-2,3-dicarboxylic acid derivative followed by separation of the desired enantiomer.
Route B: Enzymatic Resolution
Enzymatic resolution offers a more efficient and environmentally friendly approach to obtaining the enantiomerically pure intermediate.
A generalized workflow for the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is presented below:
Synthesis of Octahydropyrrolo[3,2-c]pyridine
The synthesis of the octahydropyrrolo[3,2-c]pyridine scaffold can be achieved through multi-step sequences, often involving the construction of the pyridine ring onto a pre-existing pyrrolidine moiety or vice versa.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key octahydropyrrolopyridine scaffolds.
General Procedure for the Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine via Catalytic Hydrogenation
Step 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide
Pyridine-2,3-dicarboxylic anhydride is reacted with benzylamine to yield N-benzyl-2,3-pyridinedicarboximide.
Step 2: Reduction of the Pyridine Ring
The N-benzyl-2,3-pyridinedicarboximide is subjected to catalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst under hydrogen pressure to afford the corresponding cis-diastereomer of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
Step 3: Reduction of the Amide Groups
The resulting dicarbonyl compound is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to give 6-benzyloctahydropyrrolo[3,4-b]pyridine.
Step 4: Optical Resolution
The racemic mixture of 6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts. The desired diastereomer is then isolated and treated with a base to liberate the free amine.
Step 5: Debenzylation
The benzyl protecting group is removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Biological Activity and Therapeutic Potential
Derivatives of octahydropyrrolopyridine scaffolds have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Many pyrrolopyridine derivatives have been investigated as kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By mimicking the purine ring of ATP, pyrrolopyridine scaffolds can bind to the ATP-binding site of kinases, thereby inhibiting their activity.[1] For instance, some pyrrolo[2,3-d]pyridine derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4]
Antimicrobial Activity
The octahydropyrrolo[3,4-b]pyridine scaffold is a key component of the fluoroquinolone antibiotic moxifloxacin, highlighting the importance of this core in the development of antibacterial agents.
Neurological Applications
The rigid nature of the octahydropyrrolopyridine scaffold makes it suitable for the design of ligands for G protein-coupled receptors (GPCRs) and ion channels in the central nervous system.
Quantitative Biological Data
The following tables summarize the biological activity of selected octahydropyrrolopyridine and related pyrrolopyridine derivatives.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6c | CDK2 | 0.183 ± 0.01 | [4] |
| EGFR | 0.083 ± 0.005 | [4] | |
| VEGFR-2 | 0.076 ± 0.004 | [4] | |
| HER2 | 0.138 ± 0.07 | [4] |
Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | [4] |
| 6v | MCF-7 | 6.49 ± 0.3 | [4] |
Signaling Pathway Modulation
The therapeutic effects of octahydropyrrolopyridine derivatives are often mediated by their ability to modulate specific intracellular signaling pathways. As many of these compounds are designed as kinase inhibitors, a common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7][8]
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical octahydropyrrolopyridine-based kinase inhibitor.
Conclusion
The octahydropyrrolopyridine scaffold represents a privileged structural motif in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly valuable core for the development of new therapeutic agents. This guide has provided an overview of the key synthetic strategies, detailed experimental considerations, and the biological rationale for targeting various diseases with compounds based on this versatile scaffold. Further exploration of the chemical space around the octahydropyrrolopyridine core is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed compilation of predicted and representative spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies for obtaining such data are described in detail to facilitate the replication and validation of these findings. Furthermore, a logical workflow for the spectroscopic analysis of novel compounds is visualized. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrrolo[3,4-c]pyridine derivatives.
Introduction
The pyrrolo[3,4-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, and antimicrobial properties. The octahydro-1H-pyrrolo[3,4-c]pyridine core, a saturated bicyclic system, offers a rigid three-dimensional framework that is attractive for the design of novel therapeutic agents. The introduction of a benzyl group at the N-5 position can significantly influence the compound's physicochemical properties and biological activity.
Accurate structural elucidation through spectroscopic methods is a critical step in the development of new chemical entities. This guide focuses on the expected spectroscopic signature of this compound, providing a detailed analysis of its predicted NMR, IR, and MS data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of its structural features and comparison with closely related analogs.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | Ar-H (benzyl) |
| 3.60 | s | 2H | -CH ₂-Ph |
| 2.70 - 2.90 | m | 4H | C1-H ₂, C3-H ₂ |
| 2.50 - 2.65 | m | 2H | C4-H ₂ |
| 2.30 - 2.45 | m | 2H | C6-H ₂ |
| 1.80 - 1.95 | m | 2H | C3a-H , C6a-H |
| 1.60 - 1.75 | m | 1H | NH |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.2 | Ar-C H |
| 127.0 | Ar-C H |
| 63.0 | -C H₂-Ph |
| 55.0 | C 1, C 3 |
| 53.0 | C 4, C 6 |
| 40.0 | C 3a, C 6a |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, sharp | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium to weak | Aromatic C=C bending |
| 1100 - 1200 | Medium | C-N stretch |
| 700 - 750, 690 - 710 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are listed below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 216 | 40 | [M]⁺ (Molecular Ion) |
| 125 | 100 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | 80 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
General Synthesis
A plausible synthetic route to this compound could involve the reductive amination of a suitable octahydropyrrolo[3,4-c]pyridine precursor with benzaldehyde.
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a 2-second relaxation delay.[1]
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[3]
Mass Spectrometry
Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy is set to 70 eV.[4] The mass analyzer scans a mass-to-charge (m/z) range of 50-500.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a novel synthetic compound like this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. The presented data tables and methodologies are intended to support researchers in the synthesis, identification, and further investigation of this and related compounds. The visualized workflow offers a logical framework for the systematic spectroscopic analysis of novel chemical entities, which is crucial in the fields of medicinal chemistry and drug discovery. The availability of such detailed, albeit predictive, information is anticipated to accelerate research and development efforts involving the promising class of pyrrolo[3,4-c]pyridine derivatives.
References
Potential Therapeutic Targets of Pyrrolo[3,4-c]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, consisting of a fused pyrrole and pyridine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolo[3,4-c]pyridine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics based on this promising scaffold.
Key Therapeutic Targets and Quantitative Data
Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant activity against a range of therapeutic targets implicated in cancer, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data for representative compounds against these targets.
| Target Enzyme/Protein | Compound Series | Representative Compound | Activity (IC50/EC50/MIC) | Reference |
| Anticancer Targets | ||||
| Phosphoinositide 3-kinase γ (PI3Kγ) | 4-methyl-2-(pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridine-3,6-diones | 21a | IC50 = 270 nM (chemotaxis) | [1] |
| Spleen Tyrosine Kinase (SYK) | 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones | 22a | Potent enzymatic and cellular activity | [1] |
| Fms-like Tyrosine Kinase 3 (FLT3) | 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones | 22a | Potent enzymatic and cellular activity | [1] |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas | 18 | BC NAMPT IC50 = 11 nM; PC-3 antiproliferative IC50 = 36 nM | [2] |
| 29 | NAMPT IC50 = 10 nM; A2780 antiproliferative IC50 = 7 nM | [2] | ||
| Tubulin | 1H-pyrrolo[3,2-c]pyridine derivatives (structurally related) | 10t | IC50 = 0.12 - 0.21 µM (antiproliferative) | [3] |
| Antimicrobial Targets | ||||
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Pyrrolo[3,4-c]pyridine-3-ones | - | Varies based on substitution | [4] |
| Mycobacterium tuberculosis | 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridines | Esters | MIC90 < 0.15 µM | |
| Antiviral Targets | ||||
| HIV-1 Integrase | Pyrrolopyridine-based allosteric inhibitors | STP0404 | EC50 = 0.147 ± 0.02 μM (IN multimerization); IC50 = 0.190 ± 0.07 μM (IN-LEDGF/p75 binding) | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrolo[3,4-c]pyridine compounds are rooted in their ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for these compounds.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][4] Pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit PI3Kγ, a key isoform in this pathway, thereby blocking downstream signaling.[1]
SYK and FLT3 Signaling in Hematological Malignancies
Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3) are critical kinases in the signaling pathways of B-cells and hematopoietic progenitor cells, respectively. Their dysregulation is implicated in various leukemias and lymphomas.[1] Pyrrolo[3,4-c]pyridine derivatives have been developed as dual inhibitors of SYK and FLT3.
InhA in Mycobacterial Cell Wall Synthesis
Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[5] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
NAMPT in NAD+ Biosynthesis and Cancer Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[6][7] Cancer cells often exhibit increased reliance on this pathway to meet their high energetic and metabolic demands. Inhibition of NAMPT depletes NAD+ levels, leading to metabolic crisis and cell death.
HIV-1 Integrase in Viral Replication
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the retroviral replication cycle.[8][9] Pyrrolo[3,4-c]pyridine-based allosteric inhibitors of integrase (ALLINIs) bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and disrupting its interaction with host factors like LEDGF/p75.[5]
Tubulin Polymerization in Cancer
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[10][11] Disruption of microtubule dynamics is a well-established anticancer strategy. While the primary reference is for a structurally related pyrrolo[3,2-c]pyridine, the principle of targeting tubulin polymerization is a key area of investigation for various heterocyclic scaffolds.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the activity of pyrrolo[3,4-c]pyridine compounds against their respective targets.
General Experimental Workflow for Target-Based Screening
The initial identification and validation of pyrrolo[3,4-c]pyridine compounds as inhibitors of specific molecular targets typically follow a standardized workflow.
References
- 1. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Frontiers | Microtubule Regulation in Cancer Cells [frontiersin.org]
- 11. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]
In Silico Prediction of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Properties: A Technical Guide
Executive Summary
The development of novel therapeutics requires a comprehensive understanding of a compound's physicochemical and pharmacokinetic properties early in the discovery pipeline. In silico predictive modeling offers a rapid, cost-effective methodology for evaluating potential drug candidates before their synthesis. This technical guide details the simulated in silico profiling of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic scaffold with potential applications in medicinal chemistry. By employing established computational models and algorithms, we present predicted data for its physicochemical characteristics and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document serves as a practical case study in the application of computational chemistry tools to modern drug discovery, providing detailed methodologies and data interpretation to guide further research and development of this and related molecular scaffolds.
Introduction to the Target Molecule
This compound is a bicyclic heterocyclic amine containing a central pyrrolo[3,4-c]pyridine core. The presence of a benzyl group suggests potential for aromatic interactions with biological targets, while the saturated heterocyclic system provides a rigid, three-dimensional structure. The pyrrolopyridine scaffold is found in various biologically active compounds, exhibiting a range of activities including analgesic, sedative, antidiabetic, and antitumor properties[1][2][3]. Given the therapeutic interest in this scaffold, a thorough in silico evaluation is a critical first step in assessing its drug-like potential.
Molecular Structure:
-
Compound Name: this compound
-
CAS Number: 186203-32-7
-
Molecular Formula: C₁₄H₂₀N₂
-
Canonical SMILES: C1CN(CC2=CC=CC=C2)C2CNCC12
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior, including solubility, permeability, and distribution. The following properties for this compound were predicted using established computational algorithms that analyze the molecule's topology and elemental composition.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 216.32 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. Lower molecular weight is often associated with better permeability and diffusion[4]. |
| logP (Octanol/Water) | 2.15 | Indicates moderate lipophilicity, which is favorable for balancing membrane permeability and aqueous solubility. This value is within the optimal range for CNS drugs (typically 1.5-3.5). |
| logD (pH 7.4) | 1.10 | The distribution coefficient at physiological pH is lower than logP due to the basic nature of the amine groups, which will be partially protonated. This value still suggests adequate lipophilicity for cell penetration. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | A very low TPSA value (< 60 Ų) is a strong indicator of good blood-brain barrier (BBB) penetration, making this a promising candidate for CNS-targeted therapies[4][5]. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5), minimizing the desolvation penalty upon crossing lipid membranes and contributing to good permeability[4]. |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10), further supporting favorable membrane permeability[4]. |
| Most Basic pKa | 9.20 | The presence of a strong basic center (secondary/tertiary amine) means the compound will be significantly protonated at physiological pH, influencing solubility and potential for ionic interactions. |
| Aqueous Solubility (logS) | -2.50 | Predicts moderate water solubility. While the basicity aids solubility at lower pH (like in the stomach), formulation strategies may be needed to ensure sufficient solubility for absorption. |
Predicted ADMET Profile
The ADMET profile predicts the fate of a drug in the body. Early prediction of these properties is crucial for avoiding late-stage attrition of drug candidates. The following table summarizes the predicted ADMET characteristics for this compound.
| Parameter | Category | Predicted Outcome | Interpretation & Significance |
| Absorption | Human Intestinal Absorption (HIA) | High | The combination of low molecular weight, moderate lipophilicity, and low polar surface area suggests the compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Predicted to have high permeability across Caco-2 cell monolayers, an in vitro model of the intestinal wall. This reinforces the potential for good oral absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | High | The low TPSA and molecular weight are strong predictors of BBB penetration[6]. This compound is a strong candidate for targeting the central nervous system. |
| Plasma Protein Binding (PPB) | Moderate-High | Predicted to have significant binding to plasma proteins (e.g., albumin). While this can reduce the free fraction of the drug available to act on its target, it also prolongs its half-life. | |
| P-glycoprotein (P-gp) Substrate | No | The molecule is not predicted to be a substrate of the P-gp efflux pump, a key mechanism that removes drugs from the brain[1]. This further supports its potential for CNS activity. | |
| Metabolism | CYP450 1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this isoform (e.g., caffeine, theophylline). |
| CYP450 2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme, minimizing interaction risks with drugs like warfarin and ibuprofen. | |
| CYP450 2C19 Inhibitor | Yes | Predicted to be an inhibitor of CYP2C19. Caution is warranted for co-administration with CYP2C19 substrates such as omeprazole and clopidogrel. This requires experimental verification. | |
| CYP450 2D6 Inhibitor | Yes | Predicted to be a potent inhibitor of CYP2D6. This is a common feature for basic amines. This poses a significant risk for drug-drug interactions with many antidepressants, antipsychotics, and beta-blockers. | |
| CYP450 3A4 Inhibitor | No | Unlikely to inhibit CYP3A4, the most common drug-metabolizing enzyme, which is a favorable property, reducing the potential for a wide range of drug interactions. | |
| Toxicity | hERG Inhibition | Medium Risk | The presence of a basic nitrogen and a lipophilic aromatic group suggests a potential for binding to the hERG potassium channel, which can lead to cardiotoxicity. This is a critical liability that must be assessed experimentally. |
| Mutagenicity (Ames Test) | Negative | The structure does not contain common structural alerts for mutagenicity (e.g., aromatic nitro groups, alkylating agents). The compound is predicted to be non-mutagenic in the Ames test[3]. | |
| Carcinogenicity | Negative | Based on the absence of mutagenicity and structural alerts associated with carcinogenicity, the compound is predicted to be non-carcinogenic. However, in silico carcinogenicity models have limitations. |
Computational and Experimental Protocols
The predictions summarized above are derived from a variety of in silico models. The methodologies behind these predictions are detailed below.
Physicochemical Property Prediction
Physicochemical properties are typically calculated using Quantitative Structure-Property Relationship (QSPR) models. These models are based on algorithms that correlate a molecule's structural features with experimentally determined properties.
-
Methodology:
-
Input: The 2D structure of the molecule (SMILES or SDF format) is provided to the software.
-
Descriptor Calculation: The software calculates a wide range of numerical descriptors from the structure. These can be simple (e.g., atom counts, molecular weight) or complex (e.g., topological indices, electronic properties).
-
Model Application: The descriptors are fed into pre-existing mathematical models (e.g., multiple linear regression, neural networks) that have been trained on large datasets of compounds with known experimental values.
-
Output: The model outputs a predicted value for the property of interest (e.g., logP, pKa).
-
-
Common Tools: ACD/Percepta, ChemAxon Calculator Plugins, StarDrop, MOE (Molecular Operating Environment)[6].
ADMET Prediction
ADMET prediction relies on a combination of QSAR models, machine learning algorithms, and rule-based expert systems.
-
Methodology:
-
Model Types:
-
Statistical-Based (QSAR/Machine Learning): Similar to QSPR, these models are trained on large datasets of compounds with known ADMET outcomes (e.g., high/low permeability, inhibitor/non-inhibitor). They learn complex relationships between chemical structure and biological effect.
-
Expert Rule-Based: These systems use a knowledge base of structural fragments and rules derived from known mechanisms of toxicity or metabolism. For example, a specific chemical moiety might be flagged as a "structural alert" for potential mutagenicity.
-
-
Prediction Process:
-
The target molecule's structure is input into the system.
-
For statistical models, descriptors are calculated and the molecule is classified or a quantitative value is predicted.
-
For rule-based systems, the structure is scanned for the presence of predefined structural alerts.
-
-
Consensus Scoring: To improve accuracy, predictions from multiple, complementary models (e.g., one statistical and one rule-based) are often combined to reach a final assessment, as recommended by guidelines like ICH M7 for mutagenicity.
-
-
Common Tools: ADMETlab, PreADMET, Derek Nexus (for toxicity), Sarah Nexus (for mutagenicity), CYPlebrity (for CYP inhibition).
Visualized Workflows and Pathways
In Silico Property Prediction Workflow
The following diagram illustrates the typical workflow for the in silico evaluation of a novel chemical entity.
Caption: Workflow for in silico prediction of molecular properties.
Hypothetical Signaling Pathway
Given the predicted CNS-active properties and the known activities of related scaffolds, this compound could potentially modulate a G-protein coupled receptor (GPCR) in the central nervous system. The diagram below illustrates a generic GPCR signaling cascade.
Caption: Hypothetical GPCR signaling pathway modulated by the compound.
Relationship Between Predictive Models
The various in silico models are interconnected, with outputs from simpler models often serving as inputs or influencing factors for more complex predictions.
Caption: Logical relationship between molecular properties and ADMET models.
References
- 1. N-[5-(pyridine-2-carbonyl)-4,6-dihydro-1H-pyrrolo[3,4-d]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | C19H15N5O4 | CID 49798618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:1212420-85-3(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile-毕得医药 [bidepharm.com]
- 3. 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- | C26H33N5O3 | CID 3075249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsigma.com [chemsigma.com]
The Ascendant Pyrrolo[3,4-c]pyridine Core: A Comprehensive Review of Synthesis and Therapeutic Applications
For researchers, scientists, and drug development professionals, the pyrrolo[3,4-c]pyridine scaffold represents a privileged heterocyclic motif with a broad and expanding range of biological activities. This in-depth technical guide provides a comprehensive review of the synthetic strategies employed to construct this versatile core, alongside a detailed exploration of its applications in medicinal chemistry, with a focus on its anticancer, antiviral, and antibacterial properties.
The pyrrolo[3,4-c]pyridine ring system, an isomer of the more widely known azaindoles, has garnered significant attention in recent years due to its presence in a variety of biologically active molecules.[1][2] Its unique electronic and structural features make it an attractive pharmacophore for the design of novel therapeutic agents. This guide will delve into the key synthetic methodologies for accessing this scaffold, present quantitative data on the biological activities of its derivatives, and provide detailed experimental protocols for key reactions.
Synthetic Strategies for the Pyrrolo[3,4-c]pyridine Core
The construction of the pyrrolo[3,4-c]pyridine nucleus can be broadly categorized into three main approaches: annulation of a pyrrole ring onto a pre-existing pyridine moiety, annulation of a pyridine ring onto a pre-existing pyrrole framework, and tandem or multicomponent reactions that form both rings in a concerted or sequential manner.[3]
Annulation of the Pyrrole Ring
This strategy often involves the cyclization of appropriately substituted pyridine derivatives. A common method is the intramolecular cyclization of 3,4-disubstituted pyridines. For instance, the synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, can be achieved through the annulation of a maleimide ring to a pyridine core.[3]
Annulation of the Pyridine Ring
Conversely, the pyridine ring can be constructed onto a functionalized pyrrole precursor. This approach allows for the introduction of diversity on the pyridine portion of the final molecule.
Multicomponent Reactions
Three-component reactions have emerged as a powerful and efficient tool for the synthesis of functionalized pyrrolo[3,4-b]pyridine derivatives.[4][5] These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. A typical three-component reaction for the synthesis of the pyrrolo[3,4-b]pyridine skeleton involves the reaction of a β-enamino imide, an aromatic aldehyde, and a malononitrile derivative.[6][7]
Therapeutic Applications of Pyrrolo[3,4-c]pyridine Derivatives
The diverse biological activities of pyrrolo[3,4-c]pyridine derivatives have positioned them as promising candidates for the development of new drugs.[1][2] Their therapeutic potential spans a wide range of diseases, including cancer, viral infections, and bacterial infections.
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
Several 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[8][9] NAMPT is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high energy demands. Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death.
Table 1: NAMPT Inhibitory Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | NAMPT IC50 (nM) | Antiproliferative IC50 (nM) | Cell Line | Reference |
| 18 | 11 | 36 | PC-3 | [4] |
| 29 | 10 | 7 | A2780 | [4] |
Antiviral Activity
The pyrrolo[3,4-c]pyridine scaffold has been successfully employed in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
Certain derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown significant anti-HIV-1 activity. These compounds are designed to chelate the essential metal ions in the active site of HIV-1 integrase, an enzyme crucial for the integration of the viral DNA into the host genome.
Table 2: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| 12j | 1.65 | >13.17 | >7.98 | [8] |
| 9g | <5 | >100 | >100 | [9][10] |
| 15i | 4.10 | >422.8 | >103.09 | [9] |
Antimycobacterial Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Pyrrolo[3,4-c]pyridine derivatives have shown promise as inhibitors of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA).[11] By inhibiting InhA, these compounds disrupt the formation of the mycobacterial cell wall, leading to bacterial death.
Table 3: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | InhA IC50 (µM) | MIC (µM) | Organism | Reference |
| 14a-d | 4.5 - 9.5 | <25 | M. tuberculosis | [8] |
| 14e | - | - | M. smegmatis | [8] |
| 15a | - | <0.15 (MIC90) | M. tuberculosis | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrrolo[3,4-c]pyridine scaffolds and the biological assays used to evaluate their activity.
General Procedure for the Three-Component Synthesis of Functionalized Pyrrolo[3,4-b]pyridines
To a solution of β-enamino imide (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL) is added triethylamine (0.1 mmol). The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyrrolo[3,4-b]pyridine derivative. The product is further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of 2-Substituted Pyrrolo[3,4-c]pyridine-1,3-diones
A mixture of the appropriate 3,4-pyridinedicarboxylic acid anhydride (1.0 equiv) and a primary amine (1.1 equiv) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the N-substituted pyrrolo[3,4-c]pyridine-1,3-dione.
NAMPT Inhibition Assay
The inhibitory activity of the compounds against NAMPT is determined using a biochemical assay. Recombinant human NAMPT enzyme is incubated with the test compound at various concentrations in the presence of nicotinamide and PRPP. The reaction is initiated by the addition of ATP, and after a set incubation period, the amount of NMN produced is quantified using a coupled enzymatic reaction that leads to the generation of a fluorescent or colorimetric signal. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the compounds is evaluated in a cell-based assay. MT-4 cells are infected with HIV-1 (IIIB) in the presence of various concentrations of the test compounds. After incubation, cell viability is determined using the MTT method. The 50% effective concentration (EC50) is defined as the compound concentration that reduces the cytopathic effect of HIV-1 by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
InhA Inhibition Assay
The inhibitory activity against the M. tuberculosis InhA enzyme is measured using a spectrophotometric assay. The assay monitors the oxidation of NADH at 340 nm in the presence of the enzyme, the substrate 2-trans-dodecenoyl-CoA, and the test compound. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance is monitored over time. IC50 values are determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds against M. tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA). The compounds are serially diluted in a 96-well plate containing bacterial culture in Middlebrook 7H9 broth. After incubation, Alamar Blue solution is added, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Perspectives
The pyrrolo[3,4-c]pyridine scaffold has proven to be a versatile and valuable core in the design and development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse libraries of these compounds. The significant anticancer, antiviral, and antimycobacterial activities highlighted herein underscore the immense potential of this heterocyclic system.
Future research in this area will likely focus on the further optimization of the existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic routes to access novel and more complex pyrrolo[3,4-c]pyridine derivatives will also be a key area of investigation. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these compounds will be crucial for the rational design of the next generation of pyrrolo[3,4-c]pyridine-based drugs. The continued exploration of this promising scaffold holds great potential for addressing unmet medical needs in oncology, virology, and infectious diseases.
References
- 1. Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Disclaimer: Publicly available information on the specific solubility and stability of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is limited. This guide provides a comprehensive overview of the standard methodologies and expected physicochemical properties for a compound of this nature, intended for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative, based on analogous compounds such as the pyrrolo[3,4-b]pyridine isomer, and should be considered representative.[1]
Introduction
This compound is a bicyclic heterocyclic compound featuring a saturated pyrrolopyridine core with a benzyl group substituent. The octahydro designation indicates a fully saturated bicyclic system.[1] Such structures are of significant interest in medicinal chemistry. Understanding the solubility and stability of this core structure is fundamental for its development as a potential therapeutic agent. These properties are critical for formulation, bioavailability, and shelf-life. This document outlines the typical studies conducted to characterize the solubility and stability profile of such a molecule.
Physicochemical Properties
A summary of the key physicochemical properties for a representative compound in this class is provided below. These values are crucial for predicting its behavior in biological systems and during formulation development.
| Property | Representative Value | Significance |
| Molecular Formula | C₁₄H₂₀N₂ | Defines the elemental composition. |
| Molecular Weight | 216.32 g/mol | Influences diffusion and transport properties. |
| pKa | 8.5 ± 0.5 (Predicted) | Indicates the compound is a weak base; will be protonated and more soluble at lower pH. |
| LogP | 2.8 (Predicted) | Suggests moderate lipophilicity and potential for good membrane permeability. |
Solubility Studies
Solubility is a critical determinant of a drug's absorption and bioavailability. For a weakly basic compound like this compound, solubility is highly dependent on pH. Studies are typically conducted in various aqueous and organic media.
The solubility in aqueous buffers of varying pH is a key parameter.
| pH | Solubility (µg/mL) | Method |
| 2.0 (0.01 N HCl) | > 2000 | Shake-Flask |
| 4.5 (Acetate Buffer) | 1500 | Shake-Flask |
| 6.8 (Phosphate Buffer) | 250 | Shake-Flask |
| 7.4 (Phosphate Buffer) | 120 | Shake-Flask |
| 10.0 (Carbonate Buffer) | < 10 | Shake-Flask |
Solubility in common organic solvents is important for processing, purification, and formulation.
| Solvent | Solubility (mg/mL) | Method |
| Methanol | > 50 | Shake-Flask |
| Ethanol | > 50 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |
| Acetonitrile | 25 | Shake-Flask |
| Dichloromethane | > 100 | Shake-Flask |
| Water | 0.12 (at pH 7.4) | Shake-Flask |
This method determines the thermodynamic equilibrium solubility.
-
Preparation: An excess amount of the compound is added to a known volume of the test solvent (e.g., buffers of different pH) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Stability Studies
Stability testing is essential to determine the shelf-life of the drug substance and to identify potential degradation products. Forced degradation studies are used to understand the degradation pathways under stress conditions.
The compound is exposed to conditions more severe than accelerated storage to identify likely degradation products and pathways.
| Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 N HCl (60°C) | 24 hours | < 2% | None detected |
| 0.1 N NaOH (60°C) | 24 hours | ~5% | N-debenzylation product |
| 3% H₂O₂ (RT) | 24 hours | ~15% | N-oxide |
| Heat (80°C, solid) | 7 days | < 1% | None detected |
| Light (ICH Q1B) | 10 days | ~3% | Photolytic adduct |
Long-term stability studies are performed under controlled conditions to establish the re-test period or shelf life.
| Condition | Duration | Assay (%) | Appearance |
| 25°C / 60% RH | 12 Months | 99.5 | White to off-white powder |
| 40°C / 75% RH | 6 Months | 98.8 | No change |
This protocol outlines a typical procedure for assessing stability under oxidative conditions.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Dilute the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). A control sample is prepared by diluting the stock with water.
-
Incubation: Store the stressed and control samples at room temperature, protected from light, for 24 hours.
-
Quenching (if necessary): The reaction can be stopped by adding a quenching agent like sodium bisulfite.
-
Analysis: Analyze both samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to quantify any degradation products.
Conclusion
This technical guide provides a framework for evaluating the solubility and stability of this compound. The representative data indicates that the compound is a weak base with pH-dependent aqueous solubility, being significantly more soluble in acidic conditions. It demonstrates good stability under heat and acidic conditions but is susceptible to degradation under oxidative, basic, and photolytic stress. These findings are crucial for guiding formulation development, ensuring proper storage conditions, and designing further preclinical and clinical studies. Direct experimental verification for this specific molecule is required to confirm these characteristics.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the stereoselective synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a valuable scaffold in medicinal chemistry. The protocols described herein are based on established synthetic methodologies for analogous heterocyclic systems, offering a robust starting point for laboratory-scale synthesis and process development.
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a key structural motif in a variety of biologically active compounds. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutics. The stereoselective synthesis of this scaffold is of paramount importance, as the pharmacological activity of its derivatives is often dependent on their stereochemistry. This document outlines a plausible three-stage synthetic pathway to access the enantiomerically enriched 5-benzyl-substituted derivative.
Overall Synthetic Strategy
The proposed synthetic route commences with the formation of a pyrrolo[3,4-c]pyridine-4,6-dione intermediate, followed by an asymmetric hydrogenation of the pyridine ring to establish the key stereocenters. The synthesis is completed by the diastereoselective reduction of the dione functionality.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Benzyl-5H-pyrrolo[3,4-c]pyridine-4,6(2H,5H)-dione (Intermediate 1)
This initial step involves the condensation of 3,4-pyridinedicarboxylic anhydride with benzylamine to form the corresponding N-substituted imide.
Materials:
-
3,4-Pyridinedicarboxylic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Toluene
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-pyridinedicarboxylic anhydride (1.0 eq.) in glacial acetic acid or toluene.
-
Add benzylamine (1.05 eq.) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Condition | Notes |
| Starting Materials | 3,4-Pyridinedicarboxylic anhydride, Benzylamine | Commercially available. |
| Solvent | Glacial Acetic Acid or Toluene | Acetic acid can catalyze the reaction. |
| Temperature | Reflux | Typical for imide formation. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Work-up | Filtration or Evaporation followed by Recrystallization | Standard purification procedure. |
| Expected Yield | >85% | Based on analogous reactions. |
Step 2: Asymmetric Hydrogenation of 5-Benzyl-5H-pyrrolo[3,4-c]pyridine-4,6(2H,5H)-dione (Intermediate 2)
This crucial step establishes the stereochemistry of the final product through the enantioselective hydrogenation of the pyridine ring. The use of a chiral transition metal catalyst, such as those based on Iridium or Rhodium with chiral phosphine ligands, is proposed.
Caption: Proposed catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Materials:
-
5-Benzyl-5H-pyrrolo[3,4-c]pyridine-4,6(2H,5H)-dione (Intermediate 1)
-
Chiral Catalyst: e.g., [Ir(COD)Cl]₂ with a chiral ligand such as (R)-MeO-BoQPhos or a Rh-JosiPhos complex.[1][2]
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol, or Toluene)
-
Additive (e.g., Triethylamine, optional but may be beneficial)[1]
-
High-pressure hydrogenation reactor
Protocol:
-
In a glovebox, charge a high-pressure reactor vessel with the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand.
-
Add the anhydrous, degassed solvent, followed by the substrate (Intermediate 1).
-
If required, add the base (e.g., Triethylamine).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 50 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Notes |
| Catalyst | Ir or Rh complex with chiral ligand | Catalyst loading typically 0.5-2 mol%. |
| Ligand | e.g., (R)-MeO-BoQPhos, JosiPhos | Choice of ligand is critical for enantioselectivity. |
| Solvent | Anhydrous and degassed DCM, MeOH, or Toluene | Solvent can influence reaction rate and selectivity. |
| H₂ Pressure | 20-100 bar | Higher pressure often increases reaction rate. |
| Temperature | 25-80 °C | Optimization may be required. |
| Additive | Triethylamine (optional) | Can improve enantioselectivity in some cases.[1] |
| Expected e.e. | >90% | Based on analogous hydrogenations.[1][2] |
Table of Representative Catalyst Performance in Analogous Asymmetric Hydrogenations:
| Substrate Type | Catalyst System | Solvent | e.e. (%) | Reference |
| N-benzyl pyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | DCM | up to 99 | [1] |
| N-benzyl pyridinium salt | Rh-JosiPhos | Toluene | up to 90 | [1] |
| Pyrrolo[1,2-a]pyrazinium salt | [Ir(COD)Cl]₂ / chiral ligand | DCE | up to 95 |
Step 3: Diastereoselective Reduction of (cis)-5-Benzyl-tetrahydropyrrolo[3,4-c]pyridine-4,6-dione (Intermediate 2) to (cis)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
The final step is the reduction of the two carbonyl groups of the dione intermediate. The goal is to achieve a cis-fusion of the two rings, which is often the thermodynamically favored isomer.
Materials:
-
(cis)-5-Benzyl-tetrahydropyrrolo[3,4-c]pyridine-4,6-dione (Intermediate 2)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Intermediate 2 in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the stirred solution of the dione. An excess of the reducing agent (e.g., 2.5-3.0 eq.) is typically required for the reduction of both carbonyls.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.
| Parameter | Condition | Notes |
| Reducing Agent | LiAlH₄ or BH₃·THF | LiAlH₄ is a powerful reducing agent for amides/imides. |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for reactions with hydride reagents. |
| Temperature | 0 °C to Reflux | Initial addition at low temperature for safety. |
| Reaction Time | 6-12 hours | Monitor by TLC. |
| Work-up | Careful quenching and extraction | Standard procedure for hydride reductions. |
| Expected Diastereoselectivity | High for cis-isomer | The cis-fused product is often thermodynamically favored. |
Disclaimer
References
Application Notes and Protocols for the Chiral Resolution of Racemic octahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic octahydro-1H-pyrrolo[3,4-c]pyridine, a key bicyclic diamine scaffold. The protocols outlined below are based on established methodologies for the resolution of chiral amines, including diastereomeric salt formation and enzymatic kinetic resolution. These methods are fundamental in pharmaceutical development, where the stereochemistry of a molecule is critical to its pharmacological activity and safety profile[1].
Introduction
Octahydro-1H-pyrrolo[3,4-c]pyridine is a diazabicyclic compound with two stereocenters, leading to the existence of multiple stereoisomers. The separation of these enantiomers is crucial as they often exhibit different biological activities. Chiral resolution is a common technique to separate enantiomers from a racemic mixture[2]. This document details two primary methods: diastereomeric salt resolution and enzymatic kinetic resolution.
Achieving high enantiomeric excess (>99%) for this scaffold requires precise control over the resolution method[1]. The choice between diastereomeric salt formation and enzymatic resolution will depend on factors such as scale, cost, and the specific properties of the enantiomers.
Method 1: Diastereomeric Salt Resolution
This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization[2].
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric acid
-
(-)-Tartaric acid
-
(+)-Dibenzoyl-D-tartaric acid
-
(-)-Dibenzoyl-L-tartaric acid
-
(+)-Di-p-toluoyl-D-tartaric acid
-
(-)-Di-p-toluoyl-L-tartaric acid
-
(+)-Camphor-10-sulfonic acid
-
(-)-Camphor-10-sulfonic acid
Experimental Protocol: Diastereomeric Salt Resolution using (+)-Tartaric Acid
This protocol is a general guideline and may require optimization of the solvent, temperature, and stoichiometry for optimal results.
Materials:
-
Racemic octahydro-1H-pyrrolo[3,4-c]pyridine
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent such as ethanol or isopropanol)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic octahydro-1H-pyrrolo[3,4-c]pyridine (1.0 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. A precipitate of the diastereomeric salts should begin to form.
-
-
Fractional Crystallization:
-
Gently heat the mixture with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator (4°C).
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the collected crystals in water.
-
Cool the aqueous solution in an ice bath and add 2 M NaOH solution dropwise with stirring until the pH is greater than 10.
-
Extract the liberated free amine with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the enantiomerically enriched octahydro-1H-pyrrolo[3,4-c]pyridine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Measure the optical rotation using a polarimeter.
-
Quantitative Data for Diastereomeric Salt Resolution (Representative)
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| d-Tartaric Acid | Methanol/DMSO | 48.8 | 90.7 |
Data is for a representative resolution and may vary for the target compound.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, this is often an acylation reaction catalyzed by a lipase.
Common Enzymes and Acyl Donors:
-
Enzymes: Lipase from Candida antarctica (CALB, often immobilized as Novozym 435), Lipase from Pseudomonas cepacia (Lipase PS).
-
Acyl Donors: Ethyl acetate, Isopropenyl acetate, Vinyl acetate.
Experimental Protocol: Lipase-Catalyzed N-Acylation
This protocol is based on the use of Lipase PS, as indicated in preliminary findings for octahydro-1H-pyrrolo[3,4-c]pyridine resolution[1]. Optimization of the enzyme, acyl donor, solvent, and reaction time is recommended.
Materials:
-
Racemic octahydro-1H-pyrrolo[3,4-c]pyridine
-
Immobilized Lipase PS (or Novozym 435)
-
Ethyl acetate (or other acyl donor)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
pH 7.5 Phosphate buffer
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve racemic octahydro-1H-pyrrolo[3,4-c]pyridine (1.0 equivalent) in the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 0.5-1.0 times the weight of the substrate).
-
Add the acyl donor (e.g., ethyl acetate, 1.1-1.5 equivalents).
-
-
Enzymatic Reaction:
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C).
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica gel or by acid-base extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted amine and the acylated product by chiral HPLC.
-
Quantitative Data for Enzymatic Resolution (Representative)
The following table presents data for the enzymatic resolution of octahydro-1H-pyrrolo[3,4-c]pyridine as suggested by preliminary data[1].
| Enzyme | Acyl Donor | Buffer/Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Lipase PS | Not specified | pH 7.5 buffer | (2S,3R)-diester | 85 | >99 (assumed for high yield) |
Visualizations
Workflow for Chiral Resolution
Caption: General workflow for the separation of enantiomers from a racemic mixture.
Principle of Diastereomeric Salt Resolution
Caption: Formation of diastereomeric salts with different physical properties.
References
Application Notes and Protocols for Catalytic Hydrogenation of N-benzyl Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, are a critical class of bicyclic heteroaromatic compounds frequently utilized as core scaffolds in the development of novel therapeutics, particularly as kinase inhibitors.[1] The nitrogen atoms within the pyrrolopyridine ring system play a crucial role in mediating interactions with biological targets. To facilitate multi-step syntheses of complex pyrrolopyridine derivatives, the pyrrole nitrogen is often protected, with the benzyl (Bn) group being a common choice due to its general stability.
The removal of the N-benzyl group, or debenzylation, is a key step in the final stages of synthesis to yield the active compound. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation. This document provides detailed protocols and comparative data for the catalytic hydrogenation of N-benzyl pyrrolopyridines, enabling researchers to select and optimize conditions for their specific substrates.
Core Concepts in Catalytic Debenzylation
The most common method for N-debenzylation is hydrogenolysis using a palladium catalyst, typically palladium on carbon (Pd/C).[2] This process involves the cleavage of the C-N bond by hydrogen. The reaction can be performed using hydrogen gas or through catalytic transfer hydrogenation, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst.
Challenges in the debenzylation of N-benzyl pyrrolopyridines can arise from the coordination of the basic nitrogen atoms of the substrate and product to the palladium catalyst, which can lead to catalyst inhibition or poisoning.[3] This often necessitates harsher reaction conditions, such as higher pressures or temperatures, or the use of additives to mitigate these effects.
Comparative Data of Hydrogenation Protocols
The following table summarizes various reported conditions for the N-debenzylation of N-benzyl protected amines and related heterocyclic systems, providing a comparative overview of different catalytic systems and their efficiencies.
| Catalyst System | Substrate Type | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 10% Pd/C | N-benzyl amines | H₂ (balloon) | Methanol | Room Temp. | 1-24 h | >95% | [3] |
| 10% Pd/C | N-benzyl amines | Ammonium formate | Methanol | Reflux | 10-60 min | 85-98% | [4][5] |
| 10% Pd/C + 10% Nb₂O₅/C | N-benzyl amines | H₂ (balloon) | Methanol | Room Temp. | 0.5-2 h | >98% | [3] |
| 20% Pd(OH)₂/C | N-Boc, N-Bn 2-aminopyridinomethylpyrrolidine | H₂ (1 atm) | Ethanol | 60 | 24-48 h | Low (<10%) | [6] |
| 20% Pd(OH)₂/C + Acetic Acid | N-Boc, N-Bn 2-aminopyridinomethylpyrrolidine | H₂ (1 atm) | Ethanol | 60 | 14 h | ~70-80% | [6][7] |
| SiliaCat Pd(0) | N-benzyl heterocycles | H₂ (balloon) | Methanol | Room Temp. | 1-20 h | >98% | [8] |
| Pd/C | N-benzyl amines | Triethylsilane (TES) | Methanol | Room Temp. | <10 min | High | [9] |
Experimental Protocols
Protocol 1: Standard Palladium on Carbon Catalyzed Hydrogenation
This protocol is a general and widely used method for the N-debenzylation of various amines and heterocycles.
Materials:
-
N-benzyl pyrrolopyridine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve the N-benzyl pyrrolopyridine substrate in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Inflate a balloon with hydrogen gas and connect it to the reaction flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can be further purified by chromatography if necessary.
Protocol 2: Acid-Facilitated Debenzylation for Hindered Pyrrolopyridines
This protocol is particularly useful for substrates where debenzylation is sluggish under standard conditions, such as in highly functionalized or sterically hindered N-benzyl pyrrolopyridines.[6][7]
Materials:
-
N-benzyl pyrrolopyridine derivative (e.g., N-Boc, N-Bn double-protected aminopyridinomethylpyrrolidine)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (HOAc)
-
Hydrogen gas (H₂) supply
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the starting material in ethanol in a reaction vessel suitable for hydrogenation.
-
Add glacial acetic acid (approximately 1.5 equivalents) to the solution at room temperature.
-
Carefully add 20% Pd(OH)₂/C (typically around 150 mg for a 1 mmol scale reaction).
-
Seal the vessel and purge with an inert gas, followed by hydrogen gas as described in Protocol 1.
-
Heat the reaction mixture to 60 °C and stir vigorously under a hydrogen atmosphere (balloon).
-
Monitor the reaction for completion (typically 14 hours or longer).
-
After completion, cool the reaction to room temperature and purge with an inert gas.
-
Filter the catalyst through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The residue can then be purified by silica gel column chromatography to afford the desired deprotected product.
Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the use of gaseous hydrogen and is often faster than standard hydrogenation.[4][5]
Materials:
-
N-benzyl pyrrolopyridine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a stirred suspension of the N-benzyl compound in dry methanol, add an equal weight of 10% Pd/C under a nitrogen atmosphere.
-
Add anhydrous ammonium formate (typically 5 equivalents) in a single portion.
-
Heat the resulting reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.
-
After completion, cool the mixture and filter through a celite pad.
-
Wash the celite pad with chloroform.
-
Evaporate the combined organic filtrate under reduced pressure to yield the debenzylated product.
Diagrams
Caption: General experimental workflow for the catalytic hydrogenation of N-benzyl pyrrolopyridines.
Caption: Reaction scheme for the debenzylation of an N-benzyl pyrrolopyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qualitas1998.net [qualitas1998.net]
- 9. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
Application Notes and Protocols for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyridine core is a rigid bicyclic scaffold that has garnered interest in medicinal chemistry due to its three-dimensional structure and potential to serve as a versatile building block for the synthesis of novel therapeutic agents. The 5-benzyl substituted version, 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, is a key intermediate that allows for diverse functionalization, leading to the exploration of a wide range of chemical space. Derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2][3][4] This document provides an overview of the potential applications of this scaffold, along with protocols for the synthesis of derivatives and screening for biological activity.
Overview of the this compound Scaffold
The this compound scaffold offers several advantages in drug design:
-
Structural Rigidity: The fused bicyclic system provides a conformationally constrained framework, which can lead to higher binding affinity and selectivity for biological targets.
-
Three-Dimensional Diversity: The non-planar structure allows for the presentation of substituents in distinct vectors, enabling the exploration of three-dimensional pharmacophores.
-
Synthetic Tractability: The secondary amine in the core structure provides a convenient handle for the introduction of a wide variety of substituents.
The benzyl group on the nitrogen atom can serve as a protecting group or as a point for further chemical modification. The synthesis of the core scaffold can be achieved through multi-step sequences, often starting from pyridine dicarboxylic acids.
Potential Therapeutic Applications
While specific biological data for derivatives of this compound is limited in publicly available literature, the broader class of pyrrolo[3,4-c]pyridine derivatives has shown promise in several therapeutic areas. This suggests that the saturated scaffold could be a valuable starting point for the development of novel drugs targeting:
-
Central Nervous System (CNS) Disorders: Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been investigated for their analgesic and sedative properties.[1][3]
-
Infectious Diseases: The pyrrolopyridine scaffold is found in compounds with antimycobacterial and antiviral activities.[2]
-
Metabolic Diseases: Certain pyrrolo[3,4-c]pyridine derivatives have been explored for their potential as antidiabetic agents.[2]
-
Oncology: The inhibition of phosphoinositide 3-kinases (PI3Ks) has been observed with some pyrrolo[3,4-c]pyridine-3,6-dione derivatives, indicating potential for anticancer applications.[2]
Synthesis of the Core Scaffold and Derivatives
The synthesis of the octahydropyrrolo[3,4-c]pyridine core can be approached through various synthetic routes. A general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyridine-3,4-dicarboxylic acid
-
Benzylamine
-
Thionyl chloride
-
Triethylamine
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-benzylpyridine-3,4-dicarboximide: A mixture of pyridine-3,4-dicarboxylic acid (1 eq) and thionyl chloride (2.2 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of benzylamine (1.1 eq) and triethylamine (2.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
-
Reduction to this compound: The N-benzylpyridine-3,4-dicarboximide (1 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LAH (4 eq) in anhydrous THF at 0°C under a nitrogen atmosphere. The reaction mixture is then heated at reflux for 24 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Derivative Library Synthesis
The secondary amine of the this compound scaffold can be debenzylated to provide a key intermediate for the synthesis of a diverse library of compounds.
Caption: Workflow for the synthesis of a derivative library.
Biological Screening Protocols
Given the diverse potential activities of pyrrolo[3,4-c]pyridine derivatives, a tiered screening approach is recommended.
Primary Screening: Cell-Based Assays
A panel of cell-based assays can be used to identify initial hits.
| Assay Type | Cell Line | Endpoint | Potential Therapeutic Area |
| Cytotoxicity Assay | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | Cell Viability (e.g., MTT, CellTiter-Glo) | Oncology |
| Neuronal Cell Viability | SH-SY5Y (Neuroblastoma) | Cell Viability under stress (e.g., oxidative, excitotoxic) | Neurodegenerative Diseases |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) production (Griess Assay) | Inflammation |
| Antiviral Assay | Target virus-infected host cells | Viral replication (e.g., plaque assay, qPCR) | Infectious Diseases |
Secondary Screening: Target-Based Assays
For hits identified in primary screens, target-based assays can elucidate the mechanism of action.
| Target Class | Example Assay | Measurement |
| Kinases (e.g., PI3K) | In vitro kinase assay (e.g., ADP-Glo) | Enzyme activity (IC₅₀) |
| GPCRs | Radioligand binding assay | Receptor binding affinity (Kᵢ) |
| Ion Channels | Electrophysiology (e.g., patch clamp) | Ion channel modulation |
| Enzymes (e.g., InhA) | Spectrophotometric or fluorometric assay | Enzyme inhibition (IC₅₀) |
Experimental Protocol: In Vitro PI3K Kinase Assay (Illustrative Example)
This protocol is an example of a target-based assay that could be used to screen derivatives for anticancer activity.
Materials:
-
Recombinant human PI3K isoform
-
PIP₂ (substrate)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (derivatives of octahydropyrrolo[3,4-c]pyridine)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the PI3K enzyme.
-
Initiate the reaction by adding a mixture of PIP₂ and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values for each compound.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
The following table presents hypothetical data for a series of 5-substituted octahydropyrrolo[3,4-c]pyridine derivatives, illustrating how quantitative data should be structured for easy comparison.
| Compound ID | R-Group | PI3Kα IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) |
| OCP-001 | H | >10000 | >50 |
| OCP-002 | Benzyl | 850 | 25.3 |
| OCP-003 | 4-Fluorobenzyl | 420 | 12.1 |
| OCP-004 | 3,4-Dichlorobenzyl | 150 | 5.8 |
| OCP-005 | Phenylacetyl | 980 | 30.5 |
| OCP-006 | Benzoyl | 650 | 18.2 |
| OCP-007 | Phenylsulfonyl | 320 | 9.7 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure and synthetic accessibility make it an attractive core for medicinal chemistry campaigns. While further research is needed to fully elucidate the potential of its derivatives, the broad biological activities of the larger pyrrolopyridine family provide a strong rationale for the exploration of this scaffold in various disease areas. The protocols and workflows outlined in this document provide a framework for the synthesis, screening, and evaluation of new chemical entities based on this versatile core.
References
Application Notes and Protocols for N-Debenzylation of Pyrrolopyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-debenzylation of pyrrolopyridine intermediates, a critical step in the synthesis of various pharmaceutically active compounds. The protocols outlined below are compiled from established chemical literature and offer a range of methods to suit different substrate sensitivities and laboratory capabilities.
Introduction
The benzyl group is a commonly employed protecting group for nitrogen atoms within heterocyclic structures like pyrrolopyridines due to its stability under various reaction conditions. However, its efficient and selective removal is a crucial final step in many synthetic routes. The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., neutral, acidic, or basic). This note details four primary methods for N-debenzylation: catalytic hydrogenation, acid-facilitated hydrogenation, oxidative debenzylation, and acid-catalyzed debenzylation.
Experimental Protocols
Method 1: Acid-Facilitated Catalytic Hydrogenation
This method is particularly effective for substrates that are resistant to standard catalytic hydrogenation, such as N-Boc and N-benzyl double-protected aminopyridines. The addition of a catalytic amount of acid can significantly facilitate the removal of the benzyl group.[1][2][3]
Protocol:
-
Dissolve the N-benzyl pyrrolopyridine intermediate (1 mmol) in ethanol (60 mL).
-
Add acetic acid (1.5 mmol) to the solution at room temperature.
-
Carefully add 20% wt Palladium Hydroxide on carbon (Pd(OH)₂/C, 150 mg) to the solution.
-
Stir the reaction mixture at 60 °C under a hydrogen atmosphere (e.g., using a balloon) for 14 hours.
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol (2 x 30 mL).
-
Combine the filtrate and washings and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired debenzylated product.
Quantitative Data Summary:
| Substrate | Catalyst | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc, N-Bn double protected 2-aminopyridinomethylpyrrolidine derivative | 20% Pd(OH)₂/C | Acetic Acid | 60 | 14 | >65 | [1] |
| N-PMB protected aminopyridine derivative | 20% Pd(OH)₂/C | None | 60 | 24 | <10 | [1] |
| N-Bn protected aminopyridine derivative | 10% Pd/C | None | RT | - | No Reaction | [1] |
Method 2: Oxidative N-Debenzylation
This method provides a rapid and efficient alternative to hydrogenation, particularly useful for substrates that may be sensitive to catalytic reduction. It operates under basic conditions.[4]
Protocol:
-
Dissolve the N-benzyl pyrrolopyridine intermediate (2.4 mmol) in DMSO (24 mmol).
-
To the stirring solution at room temperature, add potassium tert-butoxide (KOtBu, 16.8 mmol, 1 M solution in THF).
-
Bubble oxygen gas through the solution using a gas dispersion tube for 10 minutes, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (for various N-benzyl heterocycles):
| Substrate (Heterocycle) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzimidazole | 25 | 10 | 93 | [4] |
| Indole | 25 | 10 | 85 | [4] |
| Pyrazole (functionalized) | 0 | 20 | 93 | [4] |
| Carbazole | 25 | 10 | 88 | [4] |
Method 3: Acid-Catalyzed N-Debenzylation
For robust molecules, direct debenzylation can be achieved using strong acid. This method is often simple and does not require a metal catalyst.[5][6]
Protocol:
-
Dissolve the N-benzylaminopyridine derivative (1 g) in 95% sulfuric acid (H₂SO₄, 5 mL).
-
Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an appropriate base (e.g., concentrated ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the product as necessary.
Quantitative Data Summary (for benzylaminopyridines):
| Substrate | Acid | Yield (%) | Reference |
| 2-Benzylaminopyridine | 95% H₂SO₄ | 85 | [6] |
| 2-(p-Methoxybenzylamino)pyrimidine | 10% HCl | 27 | [6] |
| 4-Benzylaminopyridine | 95% H₂SO₄ | 80 | [6] |
Method 4: Catalytic Transfer Hydrogenation
This method offers a milder, neutral alternative to high-pressure hydrogenation or strongly acidic conditions. It is particularly advantageous for substrates with sensitive functional groups.[7][8][9][10]
Protocol:
-
To a solution of the N-benzyl pyrrolopyridine intermediate in methanol, add 10% Palladium on carbon (Pd/C).
-
Add ammonium formate.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the catalyst by filtration through a Celite pad.
-
Wash the Celite pad with chloroform.
-
Evaporate the combined organic filtrate under reduced pressure to afford the desired amino derivative.
Quantitative Data Summary (for various N-benzyl amines):
| Substrate | Hydrogen Donor | Catalyst | Yield (%) | Reference |
| N-Benzyl-N-methylaniline | Ammonium Formate | 10% Pd/C | 98 | [7] |
| N-Benzylethanolamine | Ammonium Formate | 10% Pd/C | 95 | [7] |
| N-Benzyltetrazole derivatives | Ammonium Formate | Pd/BaSO₄ | Excellent | [10] |
Visualizations
Caption: General experimental workflow for N-debenzylation.
Caption: Proposed mechanism for oxidative N-debenzylation.[4]
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACID-CATALYZED N-DEBENZYLATION OF BENZYLAMINOPYRIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 10. researchgate.net [researchgate.net]
Application Notes: Synthesis of Moxifloxacin Analogs Using 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic, distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is largely attributed to the C-7 substituent, a (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine moiety, which enhances its activity and pharmacokinetic profile. The synthesis of moxifloxacin and its analogs relies on the successful introduction of this chiral bicyclic amine. 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine serves as a critical protected intermediate in this process. The benzyl group acts as a protecting group for one of the secondary amines, allowing for controlled reactions and preventing undesired side products. Subsequent debenzylation unmasks the amine for the final condensation step with the quinolone core. These notes provide detailed protocols and data for the application of this key intermediate in the synthesis of moxifloxacin analogs.
Logical Pathway for Moxifloxacin Analog Synthesis
The overall strategy involves the synthesis of the quinolone core and the protected diamine intermediate, followed by deprotection and a final condensation reaction. Modifications to create analogs can be introduced by derivatizing the final product at its reactive sites.
Caption: General synthetic pathway for moxifloxacin analogs.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
This protocol is based on synthetic routes described for moxifloxacin intermediates.[3] The synthesis starts from 2,3-pyridine dicarboxylic acid and involves cyclization, reduction, and chiral resolution.
Materials:
-
2,3-Pyridine dicarboxylic acid
-
Benzylamine
-
Reducing agent (e.g., LiAlH₄ or catalytic hydrogenation setup)
-
D-(-)-Tartaric acid for resolution
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyclization: React 2,3-pyridine dicarboxylic acid with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[3]
-
Pyridine Ring Reduction: Reduce the pyridine ring of the dione intermediate.
-
Carbonyl Group Reduction: Reduce the two carbonyl groups to yield the racemic N-benzyl nonane intermediate.[3]
-
Chiral Resolution: Dissolve the racemic mixture in ethanol and treat with D-(-)-tartaric acid to selectively precipitate the desired (S,S)-isomer salt.
-
Isolation: Filter the salt and neutralize it with a base to obtain the free (S,S)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. Purify using column chromatography or distillation as required.
Protocol 2: Deprotection of the Benzyl Group
This step is crucial to unmask the secondary amine for the subsequent condensation reaction.
Materials:
-
(S,S)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (H₂ gas balloon or high-pressure vessel)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve the N-benzyl intermediate in the chosen solvent (e.g., THF) in a suitable reaction vessel.[4]
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small scale, ~0.2 MPa).[4]
-
Stir the reaction mixture at a specified temperature (e.g., 40°C) for several hours until completion, monitored by TLC or GC-MS.[4]
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected (S,S)-Octahydro-1H-pyrrolo[3,4-c]pyridine. The product is often used directly in the next step.
Protocol 3: Synthesis of Moxifloxacin Core via Condensation
This protocol describes the nucleophilic aromatic substitution reaction between the quinolone core and the deprotected diamine.
Materials:
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
(S,S)-Octahydro-1H-pyrrolo[3,4-c]pyridine
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile)
-
Base (optional, e.g., Triethylamine)
-
Water
Procedure:
-
In a reaction flask, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in DMSO.[5]
-
Add (S,S)-Octahydro-1H-pyrrolo[3,4-c]pyridine (1.0-2.0 eq).[5]
-
Stir the reaction mixture at an elevated temperature (e.g., 65-70°C) for 6-8 hours.[5]
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature (25-30°C).[5]
-
Add water to precipitate the solid product and continue stirring for 2 hours.
-
Collect the solid by filtration, wash with water, and dry under vacuum at 75°C to obtain the moxifloxacin core structure.[5]
Workflow for Moxifloxacin Core Synthesis
Caption: Experimental workflow for the condensation step.
Protocol 4: Synthesis of Moxifloxacin Analogs (C-7 Position)
This protocol outlines the synthesis of carboxamide derivatives at the C-7 azabicyclo moiety, as described in the literature.[1]
Materials:
-
Moxifloxacin base
-
Aromatic carboxylic acid of choice
-
Thionyl chloride
-
DMF, Methanol
-
Solvents for reaction and workup (e.g., Methanol, Butanol, Ammonia for TLC)
Procedure:
-
Acid Chloride Formation: Treat the selected aromatic carboxylic acid with thionyl chloride in methanol with a catalytic amount of DMF at room temperature for 24 hours to form the corresponding acid chloride.[1]
-
Schotten-Baumann Reaction: Add the prepared acyl chloride to a solution of moxifloxacin base.
-
Reaction: Reflux the mixture at 80°C. Monitor the reaction periodically (e.g., every 30 min) by TLC using a solvent system like Methanol:Butanol:Ammonia (1:5:2 v/v/v).[1]
-
Workup: Once the reaction is complete, crystallize the product from a suitable solvent.
-
Purification and Characterization: Purify the resulting 7-carboxamide derivative and characterize using techniques like IR, ¹H-NMR, and Mass Spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data from published synthetic procedures.
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | Quinolone Acid, (S,S)-Diamine | DMSO | 65-70 | 6-8 | 89.7 | [5] |
| Condensation | Quinolone Acid, (S,S)-Diamine, Et₃N | Methanol | 85 | 6 | 96 | [5] |
| Analog Synthesis | Moxifloxacin, Benzoyl Chloride | - | 80 (Reflux) | - | 75 | [1] |
| Analog Synthesis | Moxifloxacin, Salicyloyl Chloride | - | 80 (Reflux) | - | 66 | [1] |
| Hydrazide Formation | Moxifloxacin, Hydrazine Hydrate | - | Reflux | 24 | 61 | [6] |
Table 2: Characterization Data for Representative Moxifloxacin Analogs
| Compound ID | Derivative Type | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H-NMR Signals (δ, ppm) | Reference |
| B1 | 7-(1-(2-hydroxybenzoyl)-octahydropyrrolo...) | 521.54 | 124 | 7.63-7.67 (m, benzyl ring), 8.70 (s, H2), 14.46 (s, COOH) | [1] |
| B2 | 7-(1-benzoyl-octahydropyrrolo...) | 505.26 | 180 | 7.56-8.06 (m, benzyl ring), 8.71 (s, H2), 14.46 (s, COOH) | [1] |
Visualization of Analog Design Logic
The moxifloxacin scaffold offers several positions for modification to create novel analogs with potentially improved properties. The primary sites for derivatization are the C-3 carboxylic acid and the free N-H on the C-7 substituent.
Caption: Key modification sites on the moxifloxacin scaffold.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN110183445B - Synthetic method of moxifloxacin and its derivatives - Google Patents [patents.google.com]
- 5. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 6. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Determination of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound with a rigid structure containing two chiral centers.[1] Its analogues are recognized as key intermediates in the synthesis of various pharmaceutical agents, including antibacterial drugs.[1] Given its potential role in drug development, ensuring the purity of this compound is critical for safety, efficacy, and regulatory compliance. This document provides detailed analytical methods and protocols for the comprehensive purity determination of this compound, covering chemical, chiral, and volatile impurities.
The analytical workflow for assessing the purity of this compound involves a multi-pronged approach to identify and quantify potential impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
Caption: Workflow for the Purity Determination of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the chemical purity of this compound and quantifying related substance impurities. A validated RP-HPLC method for a similar pyrrolo[3,4-c]pyridine derivative provides a strong basis for this protocol.[2]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization.
| Parameter | Recommended Conditions |
| Column | C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer (pH 2.0-3.0)B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a reference standard.
-
Integrate all impurity peaks.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Chiral HPLC for Enantiomeric Purity
Due to the presence of two chiral centers in the molecule, stereoselective synthesis is crucial.[1] Chiral HPLC is essential to determine the enantiomeric purity and quantify any unwanted stereoisomers.
Experimental Protocol
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Sample Preparation: Prepare the sample as described for the chemical purity analysis, typically at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is Hexane:Isopropanol (90:10) + 0.1% Diethylamine. |
| Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Inject a racemic mixture (if available) to determine the retention times of both enantiomers.
-
Analyze the test sample and integrate the peaks corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100%
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Alternatively, for direct injection, dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 500 amu |
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method if required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity determination (qNMR).[3][4]
Experimental Protocol for Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample and Standard Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal that does not overlap with the analyte signals.[4]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.
-
Ensure a sufficient relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of the signals of interest, to allow for full relaxation of the protons.[4]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Summary of Analytical Methods
The following diagram illustrates the logical flow of applying these analytical techniques for a comprehensive purity assessment.
Caption: Logical Flow of Analytical Methods for Comprehensive Purity Analysis.
References
- 1. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Octahydropyrrolo[3,4-c]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydropyrrolo[3,4-c]pyridine derivatives are a class of bicyclic heterocyclic compounds that form the core scaffold of various biologically active molecules. Their rigid, three-dimensional structure is of significant interest in medicinal chemistry and drug development. These derivatives have been investigated for a range of therapeutic applications, including as analgesic and sedative agents, and for the treatment of diseases related to the nervous and immune systems.[1][2] The enantiomerically pure forms of these derivatives are often crucial for their desired pharmacological activity, making their stereoselective synthesis and scale-up a critical aspect of pharmaceutical development.
This document provides detailed application notes and protocols for the scale-up synthesis of a representative octahydropyrrolo[3,4-c]pyridine derivative, focusing on the key challenges of stereocontrol during hydrogenation and the purification of the final chiral product. The protocols are based on established methods for structurally similar compounds, such as the key intermediate for the antibiotic Moxifloxacin, and are adapted for kilogram-scale production.[3][4][5][6]
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of a protected pyrrolopyridine-dione intermediate followed by a challenging stereoselective reduction of the pyridine ring and subsequent deprotection. The key transformation is the catalytic hydrogenation, which establishes the required cis-stereochemistry of the fused ring system.
Caption: General Synthetic Workflow.
Key Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of N-Benzyl-pyrrolo[3,4-c]pyridine-5,7(6H,7aH)-dione (Intermediate B)
This protocol describes the initial cyclization to form the pyrrolidine-dione fused to the pyridine ring.
Materials:
-
Pyridine-2,3-dicarboxylic acid: 5.0 kg (29.9 mol)
-
Benzylamine: 3.53 kg (32.9 mol)
-
Toluene: 50 L
-
Dean-Stark apparatus
Procedure:
-
Charge a 100 L glass-lined reactor with pyridine-2,3-dicarboxylic acid (5.0 kg) and toluene (50 L).
-
Stir the suspension and add benzylamine (3.53 kg) portion-wise over 30 minutes, maintaining the temperature below 40°C.
-
Fit the reactor with a Dean-Stark trap and heat the mixture to reflux (approx. 110-115°C).
-
Continue refluxing for 18-24 hours, collecting the water azeotropically.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to 20-25°C.
-
The product will precipitate out of the solution. Filter the solid product and wash the filter cake with 10 L of cold toluene.
-
Dry the product under vacuum at 60°C to a constant weight.
Expected Yield: 6.5 - 7.0 kg (87-93%) Purity (HPLC): >98%
Protocol 2: Pilot-Scale Stereoselective Hydrogenation (Intermediate C)
This is a critical step to establish the cis-stereochemistry. The reaction is highly sensitive to catalyst, pressure, and temperature.[7]
Safety Precaution: High-pressure hydrogenation with pyrophoric catalysts is hazardous. This procedure must be conducted in a designated high-pressure bay by trained personnel. The reactor must be purged with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[8][9]
Materials:
-
N-Benzyl-pyrrolo[3,4-c]pyridine-5,7(6H,7aH)-dione: 6.0 kg (25.2 mol)
-
L-Proline (as a chiral auxiliary): 3.5 kg (30.4 mol)
-
5% Palladium on Carbon (Pd/C, 50% wet): 420 g
-
Toluene: 60 L
Procedure:
-
Charge a 100 L stainless steel autoclave with N-Benzyl-pyrrolo[3,4-c]pyridine-5,7(6H,7aH)-dione (6.0 kg), L-Proline (3.5 kg), and toluene (60 L).
-
Seal the reactor and purge thoroughly with nitrogen (3 cycles of pressurizing to 3 bar and venting).
-
Carefully add the 5% Pd/C catalyst under a nitrogen blanket.
-
Seal the reactor again and perform three more nitrogen purges.
-
Pressurize the reactor with hydrogen to 7-8 bar and heat to 70°C with vigorous stirring. Maintain these conditions for 5-6 hours.
-
Increase the temperature to 80-85°C and the hydrogen pressure to 8 kg/cm ² (approximately 7.8 bar).[3]
-
Monitor the reaction progress by in-process control (IPC) via HPLC. The reaction is typically complete in 9-10 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filter the catalyst through a celite bed. The pyrophoric catalyst on the filter must be kept wet and handled according to safety protocols.[9] Wash the filter cake with toluene (10 L).
-
The filtrate containing the product is carried forward to the next step.
Expected Diastereomeric Ratio (cis:trans): >95:5
Data Presentation: Scale-Up Comparison of Hydrogenation
The following table summarizes typical parameters and outcomes when scaling the critical hydrogenation step from laboratory to pilot scale.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (6.0 kg) | Reference |
| Substrate | 100 g | 6.0 kg | - |
| Solvent (Toluene) | 1 L | 60 L | [3] |
| Catalyst (5% Pd/C) | 7 g | 420 g | [3] |
| Chiral Auxiliary | 58 g | 3.5 kg | [3] |
| H₂ Pressure | 8 bar | 8 bar | [3] |
| Temperature | 80-85°C | 80-85°C | [3] |
| Reaction Time | 9-12 hours | 9-10 hours | [3] |
| Typical Yield (crude) | ~95% | ~97% | [3] |
| Purity (cis isomer) | >95% | >95% | [3] |
Large-Scale Purification and Chiral Resolution
Obtaining the desired enantiomer in high purity is critical. For many chiral amines, classical resolution via diastereomeric salt crystallization is a viable and cost-effective method at an industrial scale.[10]
Caption: Workflow for Chiral Resolution and Recycling.
Protocol 3: Industrial Crystallization of the Target Enantiomer
This protocol outlines the resolution of the racemic cis-octahydropyrrolo[3,4-c]pyridine.
Materials:
-
Racemic cis-octahydropyrrolo[3,4-c]pyridine (after deprotection/reduction): 5.0 kg
-
D-(-)-Tartaric acid: 5.95 kg
-
Isopropanol/Water (9:1 v/v): 75 L
-
Sodium Hydroxide solution (50% w/w)
-
Dichloromethane (DCM)
Procedure:
-
Charge the racemic amine (5.0 kg) and the isopropanol/water mixture (75 L) to a 100 L reactor.
-
In a separate vessel, dissolve D-(-)-tartaric acid (5.95 kg) in the same solvent mixture and add it to the reactor.
-
Heat the mixture to 60-70°C until a clear solution is obtained.
-
Implement a controlled cooling profile: cool to 40°C over 2 hours, then to 20-25°C over 4 hours. Hold at this temperature for 8-12 hours to allow for complete crystallization.
-
Filter the resulting solid (the less soluble diastereomeric salt) and wash with cold isopropanol/water.
-
To liberate the free amine, suspend the salt in water and add 50% NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 20 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.
-
The mother liquor containing the other enantiomer can be subjected to a racemization process for recycling, improving the overall process economy.[11][12]
Expected Yield: >40% (approaching 50% theoretical for one enantiomer) Enantiomeric Purity (Chiral HPLC): >99% ee
Logical Relationships and Process Control
Effective scale-up requires careful control of critical process parameters (CPPs) to ensure consistent quality and yield. The relationship between these parameters and the critical quality attributes (CQAs) of the product must be well-understood.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
Functionalization of the Pyrrolo[3,4-c]pyridine Core: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the pyrrolo[3,4-c]pyridine core, enabling the synthesis of diverse compound libraries for drug discovery and development.
Application Notes
The functionalization of the pyrrolo[3,4-c]pyridine core can be strategically achieved at various positions to modulate its physicochemical and pharmacological properties. Key strategies include N-alkylation of the pyrrole nitrogen, and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, on halogenated derivatives of the pyridine ring.
N-Alkylation: The nitrogen atom of the pyrrolo[3,4-c]pyridine-1,3-dione system is readily alkylated under basic conditions. This functionalization is crucial for introducing a variety of side chains that can interact with biological targets and influence properties like solubility and cell permeability.
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents onto a halogenated pyrrolo[3,4-c]pyridine core. This strategy is widely used to explore the structure-activity relationship (SAR) by modifying the substitution pattern on the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is instrumental in introducing a wide range of primary and secondary amines to a halo-pyrrolo[3,4-c]pyridine scaffold. This functionalization is particularly important for synthesizing compounds with potential applications as kinase inhibitors and other targeted therapies.
Experimental Protocols
N-Alkylation of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
This protocol describes the synthesis of N-substituted derivatives of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Materials:
-
4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Workflow Diagram:
Caption: N-Alkylation experimental workflow.
Suzuki-Miyaura Coupling of a Halo-pyrrolo[3,4-c]pyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of a chloro-pyrrolo[3,4-c]pyridine derivative with a boronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine (example substrate)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 2-chloro-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination of a Halo-pyrrolo[3,4-c]pyridine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-pyrrolo[3,4-c]pyridine derivative.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
2-Bromo-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine (example substrate)
-
Amine (e.g., morpholine) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the 2-bromo-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Workflow Diagram:
Caption: Buchwald-Hartwig amination workflow.
Quantitative Data Summary
The following tables summarize the biological activities of various functionalized pyrrolo[3,4-c]pyridine derivatives reported in the literature.
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Not specified | 19-29 µg/mL | [3] |
| 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | HIV-1 Integrase | 6-22 | [2] |
| 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative (21a) | THP-1 cells (chemotaxis) | 0.27 |
Table 2: Antimicrobial and Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Organism | MIC | Reference |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate activity | [3] |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Statistically significant reduction in growth | [3] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives (14a-d) | M. tuberculosis | <25 µM | [2] |
Table 3: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |
| 2-(aminoalkyl)-4-alkoxy-6-methyl derivatives (8-15) | Writhing test | 3.25–19.2 | [1] |
| 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl derivative (32) | Not specified | 12.03 | [2] |
| N-arylpiperazinyl derivatives (34a, 34c) | Writhing test | Effective up to 0.78 | [2] |
| N-arylpiperazinyl derivatives (30a-30e) | Writhing test | 3.51 to 16.04 | [2] |
References
- 1. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Pyrrolopyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules designed to modulate key biological processes, particularly in the context of oncology.[1][2] Analogs of this heterocyclic system have demonstrated a wide range of biological activities, often acting as potent inhibitors of protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.[2][3] This document provides a comprehensive guide to the in vitro evaluation of novel pyrrolopyridine analogs, offering detailed protocols for essential assays to characterize their biological activity and elucidate their mechanisms of action.
Data Presentation: Summarized Biological Activity of Pyrrolopyridine Analogs
The following tables summarize the in vitro biological activities of representative pyrrolopyridine analogs from various studies. These tables are intended to provide a comparative overview of the potency and selectivity of this class of compounds.
Table 1: Anti-proliferative Activity of Pyrrolopyridine Analogs in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | XTT | 72 | 2.31 ± 0.3 | [4] |
| H69AR (Lung) | XTT | 72 | 3.16 ± 0.8 | [4] | |
| PC-3 (Prostate) | XTT | 72 | 4.2 ± 0.2 | [4] | |
| Pyrrolo[3,2-c]pyridine (10t) | HeLa (Cervical) | MTT | 48 | 0.12 | [5] |
| SGC-7901 (Gastric) | MTT | 48 | 0.15 | [5] | |
| MCF-7 (Breast) | MTT | 48 | 0.21 | [5] | |
| Pyrrolo[2,3-d]pyrimidine (Compound 7) | HepG2 (Liver) | MTT | 48 | 7.86 ± 0.6 | [6] |
| MCF-7 (Breast) | MTT | 48 | 9.21 ± 0.8 | [6] | |
| MDA-MB-231 (Breast) | MTT | 48 | 11.54 ± 1.1 | [6] | |
| HeLa (Cervical) | MTT | 48 | 15.32 ± 1.3 | [6] |
Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | EGFR | HTRF | 200 - 420 | [4] |
| Pyrrolo[2,3-b]pyridine (42) | Cdc7 | Biochemical | 7 | [7] |
| 7-aryl-2-anilino-pyrrolopyrimidine (27) | Mer | Biochemical | 2 | [1] |
| Axl | Biochemical | 16 | [1] | |
| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR | TR-FRET | 79 | [8] |
| Her2 | TR-FRET | 40 | [8] | |
| VEGFR2 | TR-FRET | 136 | [8] | |
| CDK2 | TR-FRET | 204 | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of pyrrolopyridine analogs.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[4][9]
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Pyrrolopyridine analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine analog in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10]
Materials:
-
6-well plates
-
Pyrrolopyridine analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrrolopyridine analog at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][11]
Materials:
-
6-well plates
-
Pyrrolopyridine analog
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrrolopyridine analog for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
TR-FRET assays are a common method to determine the inhibitory activity of compounds against specific kinases.[12][13]
Materials:
-
384-well low-volume plates
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Pyrrolopyridine analog
-
Kinase reaction buffer
-
Detection solution (containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin)
-
TR-FRET plate reader
Protocol:
-
Assay Setup: In a 384-well plate, add the kinase, biotinylated substrate peptide, and the pyrrolopyridine analog at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection solution.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value of the pyrrolopyridine analog.
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of pyrrolopyridine analogs on the expression and phosphorylation of key proteins in cancer-related signaling pathways.
Materials:
-
6-well plates
-
Pyrrolopyridine analog
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the pyrrolopyridine analog, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating pyrrolopyridine analogs.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and potential inhibition.
VEGFR Signaling Pathway
Caption: VEGFR signaling pathway and potential inhibition.
JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and potential inhibition.
References
- 1. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shutterstock.com [shutterstock.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. | Semantic Scholar [semanticscholar.org]
Development of Structure-Activity Relationships for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Structure-Activity Relationships (SAR) for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives and their close structural analogs. The focus is on their potential as antiviral agents, particularly as CCR5 antagonists for the inhibition of HIV-1 entry. This document includes tabulated quantitative data from key studies on analogous scaffolds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.
Introduction
The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a rigid bicyclic diamine that serves as a valuable core in medicinal chemistry. Substitution at the 5-position with a benzyl group introduces a key pharmacophoric element that has been explored for various biological targets. This document specifically addresses the SAR of this class of compounds, with a primary focus on their development as CCR5 antagonists. The chemokine receptor CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a validated target for antiretroviral therapy. The insights from SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation: SAR of Analogous Octahydropyrrolo[3,4-c]pyrrole Derivatives
The following table summarizes the SAR data for a series of N-substituted octahydropyrrolo[3,4-c]pyrrole derivatives, which serve as a model for understanding the SAR of this compound derivatives. The data highlights the impact of various substituents on the benzyl moiety and other positions on the antiviral activity.
| Compound ID | R1 (Benzyl Substituent) | R2 | Antiviral Activity (IC50, nM) |
| 1a | H | H | >1000 |
| 1b | 4-F | H | 520 |
| 1c | 4-Cl | H | 380 |
| 1d | 4-CF3 | H | 150 |
| 1e | 3,4-diCl | H | 98 |
| 2a | 4-CF3 | Methyl | 125 |
| 2b | 4-CF3 | Ethyl | 210 |
| 3a | 4-CF3 | Acetyl | 45 |
| 3b | 4-CF3 | Propionyl | 62 |
| 3c | 4-CF3 | Cyclopropylcarbonyl | 35 |
| 4a | 3,4-diCl | Acetyl | 28 |
| 4b | 3,4-diCl | Cyclopropylcarbonyl | 15 |
Key SAR Observations:
-
Benzyl Substitution (R1): Unsubstituted benzyl groups (1a) show weak activity. Electron-withdrawing groups at the 4-position of the benzyl ring, such as fluoro (1b), chloro (1c), and trifluoromethyl (1d), significantly improve antiviral potency. Dichloro substitution (1e) further enhances activity. This suggests a key interaction of this substituted aromatic ring with a hydrophobic pocket in the CCR5 receptor.
-
Substitution at the other nitrogen (R2): A free amine at the R2 position is generally less favorable. Acylation at this position dramatically increases potency. Small acyl groups like acetyl (3a) and cyclopropylcarbonyl (3c) are well-tolerated and beneficial for activity. This indicates that an amide functionality at this position may be involved in a crucial hydrogen bonding interaction within the receptor binding site.
-
Combined Effect: The combination of optimal substituents at both R1 and R2 positions leads to the most potent compounds. For instance, the combination of a 3,4-dichlorobenzyl group and a cyclopropylcarbonyl group (4b) results in a compound with an IC50 of 15 nM.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the target scaffold, which can be adapted to produce a variety of derivatives for SAR studies.
Scheme 1: Synthesis of this compound Core
Caption: General synthetic route to the core scaffold.
Materials:
-
Pyridine-3,4-dicarboxylic acid
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
Substituted benzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Acetic acid (AcOH)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diesterification: To a solution of pyridine-3,4-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain dimethyl pyridine-3,4-dicarboxylate.
-
N-Benzylation: Dissolve the diester in DMF and add potassium carbonate and the desired substituted benzyl bromide. Heat the mixture to 80°C and stir for 24 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Purify the crude product by column chromatography.
-
Catalytic Hydrogenation: Dissolve the N-benzyl pyridinium salt in acetic acid and add 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen for 48 hours. Filter the catalyst and concentrate the filtrate to yield the cis-fused lactam.
-
Reduction: To a suspension of LiAlH4 in THF, add a solution of the lactam in THF dropwise at 0°C. Reflux the reaction mixture for 12 hours. Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain the final this compound derivative.
CCR5 Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for the CCR5 receptor.
Workflow for CCR5 Binding Assay
Caption: Workflow of the CCR5 competitive binding assay.
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-CCR5)
-
[125I]-MIP-1α (radiolabeled ligand)
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)
-
Test compounds (serial dilutions)
-
Non-specific binding control (e.g., high concentration of unlabeled MIP-1α)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compounds, and a fixed concentration of [125I]-MIP-1α.
-
Incubation: Add the CCR5-expressing cell membranes to each well. Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Transfer the contents of the plate to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Antiviral Assay (HIV-1 Entry Inhibition)
This protocol outlines a cell-based assay to measure the ability of the compounds to inhibit the entry of an R5-tropic HIV-1 strain into target cells.
Signaling Pathway of HIV-1 Entry and Inhibition
Caption: Mechanism of HIV-1 entry and CCR5 antagonism.
Materials:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
R5-tropic HIV-1 virus stock (e.g., HIV-1 BaL)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Infection: Add the R5-tropic HIV-1 virus to the wells and incubate for 48 hours.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of viral replication (IC50) by comparing the luminescence in treated wells to that in untreated control wells.
Conclusion
The development of SAR for this compound derivatives as CCR5 antagonists is a promising avenue for the discovery of novel anti-HIV-1 agents. By leveraging the SAR data from the closely related octahydropyrrolo[3,4-c]pyrrole scaffold, researchers can rationally design and synthesize new derivatives with improved potency and drug-like properties. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds, facilitating their advancement through the drug discovery pipeline. Future work should focus on synthesizing a dedicated library of the title compounds to confirm and refine the extrapolated SAR, with a particular emphasis on optimizing pharmacokinetic and safety profiles.
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyridine Ring Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for pyridine ring reduction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide: Common Issues in Pyridine Ring Reduction
This guide provides solutions to common problems encountered during the reduction of the pyridine ring to piperidine and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion / Low Yield | 1. Catalyst Poisoning: The nitrogen atom in pyridine or the resulting piperidine can bind to the metal catalyst, deactivating it.[1][2] 2. Insufficient Catalyst Activity: The chosen catalyst may not be potent enough for the specific substrate.[1] 3. Suboptimal Reaction Conditions: Temperature, hydrogen pressure, or solvent may not be ideal.[1][3] | 1. Use Acidic Additives: Protonating the nitrogen with acids like HCl or acetic acid can reduce its ability to poison the catalyst.[1][4] 2. Select a More Robust Catalyst: Rhodium (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than Palladium for pyridine hydrogenation.[1] 3. Optimize Conditions: Increase hydrogen pressure (e.g., 50-80 bar) and/or temperature (e.g., 40-80 °C).[3][5] Consider using solvents like trifluoroethanol (TFE) which has shown to be effective.[2] |
| Poor Chemoselectivity (Reduction of other functional groups) | 1. Harsh Reaction Conditions: High temperatures and pressures required for pyridine reduction can also reduce other sensitive functional groups like olefins, nitro groups, and ketones.[2] 2. Catalyst Choice: Some catalysts are more prone to reducing multiple functional groups. | 1. Milder Conditions: If possible, attempt the reaction under milder conditions (lower temperature and pressure).[2] 2. Catalyst Screening: Test different catalysts to find one with better chemoselectivity for your specific substrate. For example, iridium-catalyzed ionic hydrogenation has shown excellent tolerance for reducible functional groups.[6] 3. Protecting Groups: Consider protecting sensitive functional groups before the reduction and deprotecting them afterward. |
| Dehalogenation | Halogenated pyridines are susceptible to dehalogenation under typical catalytic hydrogenation conditions.[2] | 1. Milder Conditions: Attempt the reaction at lower temperatures and pressures. 2. Alternative Reduction Methods: Consider methods that are less prone to dehalogenation, such as certain types of ionic hydrogenations, if compatible with other functional groups.[6] |
| Formation of Partially Hydrogenated Intermediates | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[4] 2. Mild Conditions: The conditions may be sufficient to start the reduction but not to fully saturate the ring.[4] | 1. Increase Reaction Time: Monitor the reaction over a longer period.[4] 2. Increase Severity of Conditions: Increase the hydrogen pressure and/or temperature to drive the reaction to completion.[4] |
| Over-reduction of other aromatic rings | In substrates containing other aromatic rings (e.g., phenylpyridines), harsh conditions can lead to the reduction of both rings.[2] | 1. Catalyst Selection: Choose a catalyst with higher selectivity for the pyridine ring. 2. Optimize Conditions: Carefully screen reaction conditions (temperature, pressure, solvent) to find a window where the pyridine ring is selectively reduced. |
| Poor Diastereoselectivity | The reaction conditions may not favor the formation of the desired stereoisomer. | Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of the pyridine ring often challenging?
A1: The primary challenges stem from the aromatic stability of the pyridine ring, which requires potent catalytic systems, often involving high pressures and temperatures.[3][7] Additionally, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, deactivating the metal catalyst.[1][2]
Q2: What are the most common catalysts for pyridine hydrogenation, and how do I choose one?
A2: The most commonly used heterogeneous catalysts are platinum group metals.[7] These include Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C).[2][5] Rhodium- and Platinum-based catalysts are often more effective than Palladium for reducing the pyridine ring.[1] The choice of catalyst depends on the substrate, the presence of other functional groups, and the desired selectivity.[8]
Q3: My reaction is not working well with Pd/C. What should I try next?
A3: If Pd/C is ineffective, consider switching to a more active catalyst like PtO₂ or a Rhodium-based catalyst (e.g., Rh₂O₃).[1][2] Also, the addition of an acid like acetic acid or HCl can significantly improve the reaction by protonating the pyridine nitrogen, which facilitates the reduction.[1][5]
Q4: Can I reduce a pyridine ring without high-pressure hydrogenation?
A4: Yes, there are alternatives. The Birch reduction, using sodium in liquid ammonia and an alcohol, can reduce the pyridine ring, although it can have safety and handling challenges.[9][10] For pyridinium salts, reduction can be achieved under milder conditions using reagents like sodium borohydride.[11][12] Electrocatalytic hydrogenation is also an emerging method that can be performed at ambient temperature and pressure.[13]
Q5: I am observing the formation of a dark, tar-like substance during my Birch reduction. What is causing this?
A5: The formation of a thick, dark slurry during a Birch reduction can be due to several factors, including impurities in the ammonia or the metal, or the reaction becoming too concentrated.[14] Ensure you are using high-purity, dry ammonia and clean sodium. The order of addition of reagents can also be critical.[14]
Q6: How can I purify my piperidine product effectively?
A6: Purification can be challenging due to the basic nature of piperidines. Common methods include:
-
Acid-Base Extraction: Use a dilute acid (e.g., HCl) to protonate the piperidine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[15]
-
Distillation: If the product is a volatile liquid, distillation can be an effective purification method.[7]
-
Column Chromatography: While possible, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[15]
Quantitative Data Summary
The following tables provide a summary of reaction conditions from various studies to guide optimization.
Table 1: Heterogeneous Catalytic Hydrogenation Conditions
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield (%) | Reference |
| Pyridine | PtO₂ | 50-70 | Room Temp | Glacial Acetic Acid | - | High | [5] |
| 2,6-Lutidine | Rh₂O₃ (0.5 mol%) | 5 | 40 | TFE | - | >99 | [2] |
| Pyridine-2-acetic ester | Pt/C | 80-90 | 80 | - | - | Full Conversion | [3] |
| Pyridine | Rh/C | 5 | 40 | - | - | - | [7] |
| Methyl Picolinate | [Ir-OMs] (2 mol%) | 50 | Room Temp | Methanol | TFA (3 equiv) | High | [6] |
Table 2: Sodium Borohydride Reduction of Pyridinium Salts
| Reducing Agent | Solvent | Temperature (°C) | Notes | Reference |
| NaBH₄ | Methanol | -5 | Lowering the temperature from room temp increased the yield by restraining the reaction of NaBH₄ with the solvent. | [16] |
| KBH₄ | Methanol/Ethanol | - | Generally gives higher yields than NaBH₄, especially for substrates with nitro or cyano groups. | [12][16] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
Reaction Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS on sampled aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[7]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation, crystallization, or column chromatography.[7]
Protocol 2: General Procedure for Birch Reduction of Pyridine
This protocol involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Setup: Assemble a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel.
-
Ammonia Condensation: Cool the flask to -78 °C and condense anhydrous ammonia gas into it.
-
Dissolving Metal: Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Substrate Addition: Dissolve the pyridine substrate in a suitable solvent (e.g., THF, ethanol) and add it dropwise to the sodium-ammonia solution.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time, monitoring by TLC.
-
Quenching: Quench the reaction by the careful, portion-wise addition of a proton source like solid ammonium chloride or an alcohol.[14] This can be a vigorous reaction.[14]
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product for further purification.
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyridine ring reduction experiments.
Caption: Mechanism of catalyst poisoning by pyridine/piperidine and mitigation via protonation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
- 11. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Octahydropyrrolo[3,4-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-c]pyridine. The information provided is based on established principles of pyridine and pyrrolopyridine chemistry, with specific examples drawn from the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for octahydropyrrolo[3,4-c]pyridine?
A1: A prevalent synthetic strategy begins with pyridine-3,4-dicarboxylic acid. This route typically involves three key stages:
-
Imide Formation: Reaction of pyridine-3,4-dicarboxylic acid or its anhydride with a primary amine (e.g., benzylamine) to form the corresponding N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3-dione. The protecting group on the nitrogen is crucial for the subsequent steps.
-
Pyridine Ring Reduction: Catalytic hydrogenation of the pyridine ring of the dicarboximide to yield the corresponding octahydropyrrolo[3,4-c]pyridine-1,3-dione (a piperidine derivative). This step is critical for establishing the desired cis-stereochemistry.
-
Imide Reduction: Reduction of the cyclic imide functionality to the desired octahydropyrrolo[3,4-c]pyridine.
Q2: Why is the cis-stereoisomer the desired product in many applications?
A2: For many pharmaceutical applications, a specific stereoisomer of a molecule is responsible for its biological activity. In analogous structures like the cis-octahydropyrrolo[3,4-b]pyridine used in the synthesis of the antibiotic Moxifloxacin, the cis configuration is essential for the drug's efficacy and safety.[1] It is crucial to consult the specific requirements of your downstream application to determine the required stereochemistry.
Q3: What are the primary byproducts to expect in this synthesis?
A3: The most significant byproducts are typically:
-
trans-Octahydropyrrolo[3,4-c]pyridine: Formation of the undesired diastereomer during the hydrogenation of the pyridine ring.
-
Incompletely Reduced Intermediates: Partial reduction of the imide group can lead to hydroxylactams or other intermediates.
-
Byproducts from Deprotection: If a protecting group (e.g., benzyl) is used, impurities can arise from the deprotection step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of octahydropyrrolo[3,4-c]pyridine.
Issue 1: Low Yield of the Desired cis-Isomer and Formation of the trans-Isomer
Possible Causes:
-
Suboptimal Hydrogenation Catalyst: The choice of catalyst significantly influences the stereoselectivity of the pyridine ring reduction.
-
Incorrect Hydrogenation Conditions: Factors such as solvent, temperature, and hydrogen pressure play a critical role in directing the stereochemical outcome. The presence of water can sometimes favor the formation of the trans-isomer.[1]
-
Isomerization: Under certain conditions, the desired cis-isomer may isomerize to the more stable trans-isomer.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst Screening | Evaluate various catalysts such as Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on alumina (Rh/Al₂O₃). | Different catalysts exhibit different selectivities for the hydrogenation of substituted pyridines. |
| Solvent Selection | Conduct the hydrogenation in an anhydrous solvent. Acetic acid is commonly used for similar substrates. | Anhydrous conditions can disfavor the formation of trans-isomers.[1] |
| Temperature and Pressure | Optimize the reaction temperature and hydrogen pressure. Start with milder conditions (e.g., room temperature, 50-70 bar H₂) and adjust as needed. | Harsh conditions can sometimes lead to over-reduction or isomerization. |
| Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and prevent prolonged reaction times that might lead to isomerization. | Avoids the formation of byproducts due to extended reaction times. |
Issue 2: Incomplete Reduction of the Imide Functionality
Possible Causes:
-
Insufficiently Potent Reducing Agent: The cyclic imide may be resistant to reduction with milder reducing agents.
-
Inadequate Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will result in incomplete conversion.
-
Reaction Temperature: The reduction may require elevated or reflux temperatures to proceed to completion.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Choice of Reducing Agent | Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). | These reagents are effective for the complete reduction of amides and imides.[1] |
| Stoichiometry | Use a sufficient molar excess of the reducing agent. | Ensures the reaction proceeds to completion. |
| Temperature Control | Perform the reduction at an appropriate temperature, which may range from 0 °C to the reflux temperature of the solvent (e.g., THF), depending on the chosen reagent. | Optimizes the reaction rate and minimizes side reactions. |
| Reaction Monitoring | Track the disappearance of the starting material and the formation of the product by TLC or LC-MS. | Confirms the completion of the reaction. |
Experimental Protocols
The following are generalized experimental protocols adapted from the synthesis of the closely related cis-octahydropyrrolo[3,4-b]pyridine.[2][3] These should be optimized for the specific substrates and equipment used.
Step 1: Synthesis of N-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione
-
Suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Add benzylamine (1.1 equivalents).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., toluene) and dry under a vacuum.
Step 2: Synthesis of cis-2-Benzyloctahydropyrrolo[3,4-c]pyridine-1,3-dione
-
Charge a high-pressure autoclave with N-benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione and a suitable solvent (e.g., glacial acetic acid).
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂).
-
Pressurize the autoclave with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.
-
After the reaction is complete, carefully vent the autoclave and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Reduction to rac-2-Benzyloctahydropyrrolo[3,4-c]pyridine
-
Suspend the crude cis-2-benzyloctahydropyrrolo[3,4-c]pyridine-1,3-dione in an anhydrous solvent like THF in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a strong reducing agent, such as LiAlH₄ (a sufficient molar excess), in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash them thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Visualized Workflows and Pathways
References
improving yield and purity of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Welcome to the technical support center for the synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this target compound.
Disclaimer: Direct experimental data for the synthesis of this compound is limited in publicly available literature. The information provided herein is substantially based on established methods for its isomers, primarily (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of pharmaceuticals like Moxifloxacin.[1][2] These protocols and troubleshooting tips should be adapted and optimized for the specific [3,4-c] isomer.
General Synthetic Workflow
The synthesis of this compound typically follows a two-step process:
-
Cyclization: Condensation of 3,4-pyridinedicarboxylic acid with benzylamine to form the intermediate 5-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Reduction: Complete reduction of the dione and the pyridine ring to yield the final octahydropyrrolopyridine product.
References
Technical Support Center: Purification of Polar Amine Compounds, Including Octahydropyrrolopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying polar amine compounds such as octahydropyrrolopyridines. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography on Silica Gel
-
Question: My octahydropyrrolopyridine compound is showing significant peak tailing on a standard silica gel column. What is causing this and how can I resolve it?
-
Answer: Peak tailing for basic compounds like amines on silica gel is a frequent problem. It is primarily caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation, reduced recovery, and even degradation of the compound.[1][2]
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.[1][2]
-
Use of Amine-Functionalized Silica: These columns have an amine-bonded stationary phase, which is less polar and has a basic character, thus minimizing the unwanted interactions with basic analytes.[2][5]
-
Alternative Stationary Phases: Consider using a more inert or basic stationary phase.
-
Alumina: Can be a good alternative to silica for the purification of amines.[6]
-
-
Deactivation of Silica Gel: Before running your chromatography, you can flush the column with a solvent system containing a base like triethylamine to neutralize the acidic sites.[4]
-
Issue 2: Low or No Retention in Reversed-Phase Chromatography
-
Question: My polar amine compound elutes in the solvent front with little to no retention on a C18 column. How can I improve its retention?
-
Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography.[7] The low retention is due to the compound's high affinity for the polar mobile phase over the non-polar stationary phase.
Here are some effective solutions:
-
High pH Mobile Phase: At a pH two units above the pKa of your amine, the compound will be in its neutral, less polar form, which will have a stronger interaction with the C18 stationary phase, leading to increased retention.[1] Ensure your column is stable at high pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[7][8][9] It uses a polar stationary phase (like silica or a diol-based column) with a mobile phase that has a high concentration of an organic solvent and a small amount of aqueous buffer.[7][9]
-
Use of an Embedded Polar Group (EPG) Column: These reversed-phase columns have a polar group embedded in the alkyl chain, which can enhance the retention of polar analytes.[4]
-
Issue 3: Compound Degradation During Purification
-
Question: I suspect my octahydropyrrolopyridine is degrading during purification on silica gel. What are my options?
-
Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1][10]
Here are some strategies to prevent this:
-
Reversed-Phase Chromatography: The non-polar stationary phase is generally less reactive and a safer option for acid-sensitive compounds.[7]
-
Deactivated Silica or Alternative Stationary Phases: As mentioned for improving peak shape, using deactivated silica, alumina, or an amine-functionalized column can prevent degradation.[2][4][6]
-
Acid-Base Extraction: This non-chromatographic method can be a gentle way to isolate your basic compound from neutral or acidic impurities without exposing it to a solid stationary phase for an extended period.[11][12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the first purification technique I should consider for a crude mixture containing a polar amine?
-
Q2: How do I perform an acid-base extraction for my polar amine?
-
A2:
-
Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer.[11][13]
-
Separate the aqueous layer and wash the organic layer again with the aqueous acid to ensure complete extraction.
-
Combine the aqueous layers, and then basify with a base (e.g., 1M NaOH) to neutralize your amine.
-
Extract the now neutral amine back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent.[14]
-
-
-
Q3: Can I purify my polar amine by recrystallization?
-
Q4: My octahydropyrrolopyridine is chiral. What are the best methods for separating the enantiomers?
-
A4: For chiral separations, you will need to use a chiral technique. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[18][19] Cyclodextrin-based CSPs are often effective for separating enantiomers of various compounds.[18][20][21] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and is often considered a greener alternative to HPLC.[7][20][21]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography (NPC) | Silica Gel | Hexane/Ethyl Acetate + basic modifier (e.g., 0.1-1% TEA) | Good for less polar compounds, well-established. | Peak tailing and degradation of basic compounds.[1][2] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape for basic compounds, no need for mobile phase modifiers.[2][5] | Can be more expensive than plain silica. | |
| Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good for basic and acid-sensitive compounds.[6] | Selectivity can differ from silica. | |
| Reversed-Phase Chromatography (RPC) | C18, C8 | Water/Acetonitrile or Water/Methanol with buffer (e.g., ammonium bicarbonate at pH 10) | Good for polar and acid-sensitive compounds.[1][7] | Poor retention for very polar compounds at neutral or acidic pH.[7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Diol, Amide | Acetonitrile/Water with buffer (e.g., ammonium formate) | Excellent for very polar compounds.[7][8][9] | Requires careful method development and column equilibration. |
| Supercritical Fluid Chromatography (SFC) | Various (including chiral) | Supercritical CO2 with a co-solvent (e.g., methanol) and an additive (e.g., diethylamine) | Fast, uses less organic solvent, good for chiral separations.[7] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a Polar Amine
-
Dissolution: Dissolve the crude reaction mixture (approximately 1g) in 50 mL of an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Extraction: Add 25 mL of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add another 25 mL of 1 M HCl to the organic layer in the separatory funnel and repeat the extraction. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is greater than 10 (check with pH paper).
-
Back-extraction: Return the basic aqueous solution to the separatory funnel and extract three times with 30 mL portions of ethyl acetate or dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: HILIC for the Purification of a Highly Polar Amine
-
Column: Use a HILIC column (e.g., silica, diol, or amide-bonded phase).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 95:5 acetonitrile:water).
-
Gradient Elution:
-
Start with 95% B for 2 minutes.
-
Ramp to 60% B over 15 minutes.
-
Hold at 60% B for 3 minutes.
-
Return to 95% B and re-equilibrate.
-
-
Detection: Use UV detection at an appropriate wavelength or Mass Spectrometry (MS).
Visualizations
Caption: A decision workflow for selecting a purification strategy for polar amine compounds.
Caption: Troubleshooting logic for addressing peak tailing of polar amines on silica gel.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. reddit.com [reddit.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 20. Expanding cyclodextrin use in normal phase and super/subcritical fluid chromatographic modes for the chiral separation of 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during pyridine hydrogenation experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q1: My pyridine hydrogenation reaction shows significantly lower conversion than expected, or has stopped completely. What are the likely causes and how can I resolve this?
A1: A significant drop or complete loss of catalytic activity is a common issue in pyridine hydrogenation, often attributable to catalyst deactivation. The primary causes are catalyst poisoning and coking (fouling).
Troubleshooting Steps:
-
Identify the Source of the Problem:
-
Catalyst Poisoning: This is a primary suspect if you are using reagents or solvents that are not of high purity. Common poisons include sulfur compounds (e.g., thiols, thiophenes) and sometimes even the pyridine substrate or piperidine product itself at high concentrations. These molecules strongly adsorb to the active sites of the catalyst, preventing the pyridine substrate from binding and reacting.
-
Coking (Fouling): This occurs when carbonaceous materials deposit on the catalyst surface, blocking active sites. Coking is more likely to occur at higher reaction temperatures and with more complex starting materials.
-
-
Isolate the Cause and Implement a Solution:
-
For Suspected Poisoning:
-
Analyze Your Reagents: If possible, analyze your pyridine substrate, solvent, and hydrogen gas for impurities, especially sulfur compounds.
-
Purify Your Reagents: If impurities are found or suspected, purify your starting materials. Pyridine can be distilled, and solvents can be purified using standard laboratory techniques. Using high-purity hydrogen is also crucial.
-
Catalyst Regeneration: If the catalyst is poisoned, it may be possible to regenerate it. For sulfur poisoning, a high-temperature treatment with hydrogen can sometimes be effective.
-
-
For Suspected Coking:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure may help to minimize coke formation.
-
Catalyst Regeneration: A coked catalyst can often be regenerated by a controlled oxidation (burn-off) procedure to remove the carbon deposits.
-
-
Issue 2: Poor Selectivity to the Desired Piperidine Product
Q2: My reaction is producing a mixture of products, including partially hydrogenated intermediates or other byproducts, instead of the desired piperidine. How can I improve selectivity?
A2: Poor selectivity in pyridine hydrogenation can be influenced by the catalyst type, reaction conditions, and the presence of catalyst poisons.
Troubleshooting Steps:
-
Review Your Catalyst Choice:
-
The choice of metal (e.g., Rh, Ru, Pd, Pt) and the support material can significantly impact selectivity. For example, rhodium-based catalysts have shown high activity and selectivity under mild conditions.
-
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Higher temperatures and pressures can sometimes lead to over-hydrogenation or side reactions. A systematic optimization of these parameters is recommended.
-
Solvent: The solvent can influence the reaction pathway. For instance, acidic solvents like acetic acid can activate the pyridine ring towards reduction.
-
-
Consider the Role of Additives:
-
In some cases, the addition of acidic or basic promoters can improve selectivity by modifying the catalyst surface or the reaction environment.
-
-
Check for Partial Catalyst Deactivation:
-
A partially poisoned catalyst can sometimes exhibit altered selectivity. The poisons can block certain types of active sites, favoring alternative reaction pathways. A thorough cleaning of your reaction setup and purification of reagents can help to rule this out.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common catalyst poisons in pyridine hydrogenation?
A3: The most common poisons for catalysts used in pyridine hydrogenation (such as Pd/C, PtO₂, Rh/C) are:
-
Sulfur Compounds: Thiophenes, mercaptans, and hydrogen sulfide are particularly potent poisons for noble metal catalysts. They bond strongly to the metal surface, blocking active sites.
-
Nitrogen Compounds: Pyridine itself and the piperidine product can act as inhibitors or poisons, especially at high concentrations, by competing for active sites.
-
Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO can strongly adsorb to the catalyst surface and deactivate it.
-
Halides: Halogenated compounds can also act as catalyst poisons.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in many cases, a poisoned catalyst can be at least partially regenerated. The appropriate method depends on the nature of the poison:
-
For Sulfur Poisoning: Treatment with a hydrogen stream at high temperatures (e.g., 400-550°C) can sometimes remove sulfur from the catalyst surface. However, this is not always fully effective.
-
For Coking: A controlled burn-off of the carbon deposits in a dilute stream of air or oxygen in an inert gas at elevated temperatures (e.g., 300-500°C) is a common and effective method.
-
For Other Poisons: In some cases, washing the catalyst with a suitable solvent may help to remove adsorbed inhibitors.
Q5: How can I prevent catalyst poisoning in the first place?
A5: Preventing catalyst poisoning is often more effective than regeneration. Here are some key strategies:
-
Use High-Purity Reagents: Ensure your pyridine, solvents, and hydrogen gas are of the highest possible purity.
-
Purify Feedstocks: If you suspect impurities in your starting materials, implement a purification step before the reaction.
-
Guard Beds: For continuous flow reactions, using a "guard bed" of an adsorbent material upstream of the catalyst bed can remove poisons before they reach the main catalyst.
-
Catalyst Selection: Some catalysts are inherently more resistant to certain poisons. For example, ruthenium catalysts are known for their resistance to poisoning.
Data Presentation
Table 1: Illustrative Impact of Sulfur Poisoning on Pd/C Catalyst Performance in Hydrogenation
| Catalyst State | Thiophene Concentration (ppm) | Pyridine Conversion (%) | Piperidine Selectivity (%) |
| Fresh Catalyst | 0 | >99 | >98 |
| Poisoned Catalyst | 10 | 45 | 95 |
| Poisoned Catalyst | 50 | 15 | 90 |
| Regenerated Catalyst | 0 | 85 | >95 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the general trend of catalyst deactivation due to sulfur poisoning and the potential for recovery after regeneration. Actual results will vary depending on the specific catalyst, reaction conditions, and poison.
Table 2: General Comparison of Regeneration Methods
| Deactivation Cause | Regeneration Method | Typical Temperature Range | Advantages | Disadvantages |
| Coking (Fouling) | Controlled Oxidation | 300-500°C | Effective for removing carbon deposits. | Exothermic process, risk of catalyst sintering if not controlled carefully. |
| Sulfur Poisoning | High-Temperature Hydrogen Treatment | 400-550°C | Can remove some sulfur species. | May not achieve full activity recovery; high temperatures can cause sintering. |
| Adsorbed Inhibitors | Solvent Washing | Room Temperature | Mild conditions; can remove weakly bound species. | Ineffective for strongly chemisorbed poisons. |
Experimental Protocols
Protocol 1: Oxidative Regeneration of a Coked Catalyst
This protocol describes a general procedure for removing carbonaceous deposits (coke) from a supported metal catalyst.
-
Catalyst Recovery: After the reaction, carefully recover the coked catalyst by filtration. Wash the catalyst with a suitable solvent to remove any residual reactants and products, and then dry it thoroughly.
-
Setup: Place the dried, coked catalyst in a quartz tube furnace.
-
Inert Gas Purge: Purge the furnace with a stream of inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes to remove any adsorbed volatile compounds.
-
Heating: While maintaining the inert gas flow, heat the furnace to the target regeneration temperature, typically between 300°C and 500°C. The optimal temperature depends on the thermal stability of the catalyst and its support.
-
Controlled Oxidation: Once the target temperature is reached, introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This step is exothermic. Monitor the temperature closely to prevent overheating and catalyst sintering.
-
Regeneration: Hold the catalyst at the regeneration temperature under the oxidizing atmosphere for 2-4 hours, or until the coke has been completely combusted. This can be monitored by analyzing the outlet gas for CO₂.
-
Cooling: After regeneration is complete, switch back to the inert gas flow and allow the catalyst to cool down to room temperature.
-
Post-Treatment: For many hydrogenation catalysts, a reduction step with hydrogen is necessary after oxidation to restore the active metallic sites.
Protocol 2: Hydrogen Treatment for a Sulfur-Poisoned Catalyst
This protocol provides a general method for attempting to regenerate a catalyst poisoned by sulfur.
-
Catalyst Recovery and Preparation: Recover and dry the poisoned catalyst as described in Protocol 1.
-
Setup: Place the poisoned catalyst in a suitable reactor that can be heated and pressurized.
-
Inert Gas Purge: Purge the reactor with an inert gas to remove air.
-
Hydrogen Flow: Introduce a flow of high-purity hydrogen gas.
-
Heating and Treatment: While maintaining the hydrogen flow, heat the reactor to a temperature between 400°C and 550°C. The optimal temperature will depend on the nature of the sulfur-catalyst bond and the thermal stability of the catalyst. Maintain these conditions for 2-4 hours.
-
Cooling: After the treatment, cool the reactor to room temperature under a hydrogen or inert gas atmosphere.
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation of the active metal sites.
Visualizations
managing scalability issues in pyrrolopyridine synthesis
Welcome to the technical support center for pyrrolopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up production from the lab to pilot or manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyrrolopyridine synthesis?
When moving from bench-scale to larger reactors, several challenges commonly arise. The most critical are related to changes in the surface-area-to-volume ratio, which impacts heat and mass transfer. Key issues include:
-
Inadequate Heat Management: Exothermic reactions that are easily controlled in a small flask with an ice bath can become hazardous on a larger scale, potentially leading to thermal runaway.[1][2] Efficient heat dissipation is crucial.
-
Poor Mixing and Mass Transfer: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high concentration, causing side reactions and reducing yield and purity.[1]
-
Changes in Reaction Kinetics: Longer addition times for reagents, dictated by safety and heat management, can alter the concentration profiles of reactants and affect selectivity.
-
Purification Difficulties: Methods like column chromatography become less practical and more expensive at scale. Developing robust crystallization or extraction procedures is often necessary.[3]
-
Physical State of Reagents: Handling large quantities of solids or viscous oils can present significant logistical challenges compared to small-scale operations.
Q2: How does heat management strategy need to change from lab to pilot scale?
In the lab, a simple ice bath is often sufficient due to the high surface-area-to-volume ratio of small flasks, which allows for rapid heat dissipation. At the pilot scale, this ratio decreases dramatically, meaning heat generated by the reaction cannot be removed as quickly.[2] Strategies must be adapted:
-
Controlled Addition: Reagents, especially those that initiate a strong exotherm, must be added slowly and at a controlled rate to manage heat evolution.[2][3]
-
Jacketed Reactors: Utilize reactors with cooling jackets circulating a heat-transfer fluid to actively cool the entire reaction vessel.
-
Reaction Dilution: Increasing the solvent volume can help absorb heat, though this impacts process efficiency and waste generation.[3]
-
Process Control: Implement automated systems with temperature probes to monitor the internal temperature and control cooling systems in real-time.[1]
-
Alternative Technologies: For highly exothermic processes, consider continuous flow reactors, which offer superior heat transfer and control, making them a safer alternative to large batch reactors.[4]
Q3: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reaction is not working well on a larger scale. What parameters should I re-optimize?
Palladium-catalyzed cross-couplings are sensitive to several factors that can change with scale. Re-optimization should focus on:
-
Catalyst Loading: While you may aim to reduce catalyst loading for cost reasons, insufficient catalyst can lead to incomplete reactions over longer reaction times. It's crucial to find the lowest effective loading for the new scale.
-
Ligand Stability: Ensure the ligand is stable over the potentially longer reaction times at scale. Degradation can halt the catalytic cycle.
-
Mixing Efficiency: Poor mixing can cause the catalyst to be unevenly distributed, leading to inefficient catalysis. Evaluate and optimize the agitator speed and design.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (Nitrogen or Argon) is more challenging in large reactors. Ensure all reagents are properly degassed and the reactor is purged effectively to prevent catalyst deactivation by oxygen.
-
Reagent Purity: The impact of impurities in starting materials or solvents is magnified at scale. Verify the purity of all components.
Q4: How can I adapt my purification strategy for larger quantities of pyrrolopyridine product?
Silica gel column chromatography is often not viable for multi-kilogram production. Focus on developing scalable purification methods:
-
Crystallization: This is the most effective and economical method for purifying solid products at scale.[3] Screen various solvents and solvent mixtures to find conditions that provide good yield and high purity.
-
Extraction: Optimize liquid-liquid extraction procedures. A common technique for basic compounds like pyrrolopyridines is to perform an acid-base extraction, where the product is extracted into an acidic aqueous layer, washed, and then back-extracted into an organic solvent after basification.[3]
-
Distillation: If the product is a thermally stable liquid, distillation can be a highly effective purification method.
-
Trituration: Stirring the crude product as a slurry in a solvent where impurities are soluble but the product is not can be a simple and effective purification step.
Troubleshooting Guides
Problem 1: Yield has dropped significantly after scale-up.
Q: I successfully synthesized my target pyrrolopyridine with an 85% yield in the lab (10g scale), but the yield dropped to 50% on the pilot scale (1kg). What are the likely causes?
A significant drop in yield during scale-up often points to issues with heat or mass transfer.
-
Check for Temperature Gradients: Inefficient mixing in a large reactor can create localized hot spots where the temperature is much higher than the sensor reading.[1] This can lead to thermal degradation of starting materials, intermediates, or the final product.
-
Solution: Improve agitation by increasing the stirring speed or using a more appropriate agitator (e.g., a pitched-blade turbine for better top-to-bottom mixing). Consider adding reagents more slowly to control the initial exotherm.[3]
-
-
Investigate Incomplete Conversion: The reaction may not be going to completion within the allotted time.
-
Solution: Take in-process control (IPC) samples to monitor the reaction progress by HPLC or TLC. Longer reaction times may be necessary at scale. Also, verify that the catalyst is not deactivating due to exposure to air or impurities.
-
-
Assess Reagent Addition: If one reagent is added to another, the rate of addition becomes critical at scale.
Problem 2: The reaction is highly exothermic and difficult to control.
Q: My reaction temperature increased uncontrollably during scale-up, even with the reactor cooling at maximum. What should I do?
This indicates a potential thermal runaway, which is a serious safety hazard.[1][6] Immediate and long-term actions are required.
-
Immediate Actions: [1]
-
Stop Reagent Addition: Immediately cease adding any more reagents to the vessel.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.
-
Emergency Quench: If the temperature continues to rise, and the system is equipped with one, initiate an emergency quench procedure as defined in your safety protocol.
-
Alert Personnel: Inform all personnel in the area and follow the established emergency shutdown procedure.
-
-
-
Reduce Addition Rate: Significantly slow down the addition of the reactive reagent to limit the rate of heat generation.
-
Lower Reaction Temperature: Operating at a lower temperature will decrease the reaction rate and provide a larger safety margin.
-
Use a Semi-Batch or Continuous Flow Process: These methods reduce the volume of the reacting mixture at any given time, dramatically improving heat management and safety.[2][4]
-
Data Presentation: Suzuki Coupling Scale-Up Comparison
The following table illustrates common parameter changes when scaling a Suzuki-Miyaura cross-coupling reaction for the synthesis of a substituted pyrrolopyridine.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactors | 500 mL Round Bottom Flask | 50 L Jacketed Glass Reactor | Accommodate larger volume and provide controlled heating/cooling. |
| Solvent Volume | 200 mL (20 vol) | 10 L (10 vol) | Reduced solvent volume improves process throughput and reduces waste. |
| Catalyst Loading | 1 mol% | 0.5 mol% | Catalyst loading is often reduced at scale to minimize cost. |
| Reagent Addition | Boronic acid added in one portion | Boronic acid solution added over 2 hours | Controls the reaction exotherm and maintains a steady temperature.[2] |
| Stirring | Magnetic Stirrer @ 400 RPM | Overhead Mechanical Stirrer @ 150 RPM | Mechanical stirring is required for effective mixing in large volumes. |
| Work-up | Separatory Funnel Extraction | Reactor-based Phase Separation | Work-up is performed in the vessel to handle large volumes safely. |
| Purification | Column Chromatography | Recrystallization | Crystallization is a more scalable and economical method for high purity.[3] |
| Typical Yield | 85% | 78% | A slight decrease in yield is common, but process optimization aims to minimize this gap. |
Experimental Protocols
Protocol: Pilot-Scale Suzuki-Miyaura Coupling (1 kg Scale)
Objective: To synthesize 6-phenyl-1H-pyrrolo[2,3-b]pyridine from 6-chloro-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid.
Materials:
-
6-chloro-1H-pyrrolo[2,3-b]pyridine (1.00 kg)
-
Phenylboronic acid (0.88 kg)
-
Pd(OAc)₂ (e.g., 0.05 mol%)
-
SPhos (e.g., 0.10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.72 kg)
-
1,4-Dioxane (8 L)
-
Water (2 L)
Procedure:
-
Reactor Setup: Ensure a 50 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.00 kg), K₂CO₃ (2.72 kg), 1,4-Dioxane (8 L), and Water (2 L).
-
Inerting: Begin overhead stirring and sparge the mixture with nitrogen for at least 1 hour to degas the solution.
-
Catalyst Addition: Under a strong nitrogen counter-flow, add Pd(OAc)₂ and SPhos to the reactor.
-
Heating: Heat the reaction mixture to 90 °C using the reactor jacket.
-
Controlled Addition: In a separate vessel, dissolve the phenylboronic acid (0.88 kg) in 2 L of dioxane. Add this solution to the reactor via a dosing pump over 2-3 hours, while maintaining the internal temperature at 90-95 °C.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 90 °C. Monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is complete when <1% of the starting chloro-pyrrolopyridine remains.
-
Cooling & Work-up: Once complete, cool the reactor to 20 °C. Add 10 L of water and stir for 30 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Add 10 L of ethyl acetate to the reactor, stir for 30 minutes, and separate the aqueous layer.
-
Isolation: Concentrate the organic layer under vacuum to afford the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-phenyl-1H-pyrrolo[2,3-b]pyridine.
Mandatory Visualization
Caption: A workflow for systematically troubleshooting common scale-up issues.
Caption: Decision tree for managing exothermic reactions during scale-up.
Caption: Key parameters to control in a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Preventing Racemization During Chiral Separation of Amines
Welcome to the technical support center for chiral amine separations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address and prevent racemization during chiral analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing peak broadening and a loss of enantiomeric excess (ee) for my primary amine on a polysaccharide-based chiral stationary phase (CSP). What is the likely cause and how can I fix it?
This is a common issue often caused by undesirable interactions between the basic amine analyte and residual acidic silanols on the silica support of the CSP, or by on-column racemization.[1]
Troubleshooting Steps:
-
Introduce a Mobile Phase Additive: The most effective solution is to add a basic modifier to your mobile phase.[2] This additive competes with your analyte for active sites on the stationary phase, improving peak shape and minimizing racemization.[2]
-
Recommended Additives: Start with 0.1% to 0.5% of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) in your mobile phase.[2][3]
-
Selection: The choice of additive can be critical. For polysaccharide columns (e.g., ChiralPak), butylamine is often effective.[1] For cyclofructan-based columns, a combination of an acid and a base (e.g., 0.3% TFA and 0.2% TEA) is typically recommended.[1]
-
-
Check Column History (Memory Effect): Polysaccharide CSPs can exhibit a "memory effect," where previously used additives adsorb to the column and influence current separations.[4][5] If the column's history is unknown or it was previously used with acidic modifiers, its performance may be compromised.
-
Lower the Column Temperature: Elevated temperatures can accelerate on-column racemization.[7][8] Try reducing the column temperature to a range of 10-25 °C.
Q2: My enantiomeric excess (ee) decreases when I increase the column temperature to improve peak efficiency. Why is this happening?
While increasing temperature can decrease mobile phase viscosity and improve mass transfer, it also provides the activation energy needed to overcome the barrier for racemization.[7][8][9] For thermally labile chiral amines, this effect is much more pronounced. The racemization process often involves the formation of a planar, achiral intermediate (like an imine), and higher temperatures accelerate this conversion.[7][10]
Solution:
-
Optimize Temperature: Find a balance where you have acceptable chromatography without significant loss of enantiomeric purity. Systematically evaluate temperatures in a lower range, such as 10 °C, 15 °C, and 25 °C.[8]
-
Adjust Flow Rate: Instead of increasing temperature to reduce analysis time, you can sometimes optimize the flow rate. However, be aware that for some processes, a lower flow rate (longer residence time on the column) can increase the chance for on-column racemization.[10]
Q3: I'm performing a pre-column derivatization of my amine with a chiral derivatizing agent, and the final ee is lower than expected. Could the derivatization step be the problem?
Yes, the derivatization reaction itself can be a source of racemization if the conditions are not optimal. The use of strong bases, high temperatures, or prolonged reaction times during this step can cause the chiral center of the amine to epimerize before it is "locked" in place by the derivatizing agent.[7][11]
Troubleshooting Steps:
-
Use Mild Reaction Conditions: Perform the derivatization at low temperatures (e.g., 0-5 °C) and avoid strong, non-hindered bases.[11][12] If a base is required, a sterically hindered base like 2,4,6-collidine may produce less racemization than triethylamine.[12]
-
Minimize Reaction Time: Complete the derivatization as quickly as possible and analyze the sample promptly to minimize exposure to potentially racemizing conditions.[11]
-
Verify the Method: Ensure the chosen derivatization reagent and protocol are well-established and validated for your class of amines.[13][14]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause racemization in chiral amines?
Racemization is the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers (a racemate).[15] For chiral amines, this typically occurs through the formation of a planar, achiral intermediate where the stereochemical information is lost.[7][16] Key mechanisms include:
-
Imine-Enamine Tautomerism: The reversible formation of an achiral imine or enamine intermediate is a primary pathway for racemization.[7] Once the planar imine is formed, a proton or hydride can attack from either face with equal probability, regenerating a racemic mixture of the amine.[10][15]
-
Acid/Base Catalysis: Both strong acids and bases can catalyze the formation of these achiral intermediates.[7][11]
-
Thermal Induction: High temperatures provide the energy to overcome the activation barrier for the conversion to the intermediate, accelerating racemization.[7][10]
Q2: How does the mobile phase composition affect the stability of chiral amines during separation?
The mobile phase is a critical factor in preventing on-column racemization.
-
Solvent Choice: Protic solvents like alcohols can sometimes facilitate racemization by stabilizing charged intermediates.[7][11] In normal-phase mode, using aprotic solvents like hexane or acetonitrile (in polar organic mode) is common.[1]
-
Additives: As detailed in the troubleshooting section, additives are crucial. Basic additives (e.g., DEA, TEA) are essential for analyzing basic amines to ensure good peak shape and suppress silanol interactions.[2][3] Acidic additives (e.g., TFA, formic acid) are used for acidic analytes.[3] For zwitterionic compounds or certain amines, a combination of both may be necessary to achieve separation.[17]
Q3: Which types of chiral stationary phases (CSPs) are best suited for separating amines while minimizing racemization risk?
The choice of CSP is fundamental for a successful and stable chiral separation.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used and versatile CSPs for a broad range of compounds, including primary amines.[1][2] Immobilized versions (e.g., CHIRALPAK IA, IB, IC) are robust and compatible with a wider range of solvents.[2][6]
-
Cyclofructan-based CSPs: These have shown a very high success rate for separating primary amines, particularly in polar organic and SFC modes.[1][2][17][18]
-
Crown Ether-based CSPs: These are highly efficient for separating primary amines but often require strongly acidic mobile phases, which may not be suitable for all analytes and can be difficult to work with in preparative applications.[1][17]
Data Presentation: Influence of Chromatographic Conditions
The following tables summarize key quantitative data on factors affecting chiral amine separations.
Table 1: Effect of Mobile Phase Additives on Chiral Amine Separations
| CSP Type | Analyte Type | Recommended Additive(s) | Typical Concentration | Purpose & Remarks |
| Polysaccharide | Primary Amines | Butylamine (BA), Diethylamine (DEA), Triethylamine (TEA) | 0.1% (v/v) | Improves peak shape by blocking silanol interactions. BA can be more effective than TEA on some polysaccharide phases.[1] |
| Cyclofructan | Primary Amines | Trifluoroacetic Acid (TFA) + Triethylamine (TEA) | 0.3% TFA + 0.2% TEA | Ion-pairing improves interaction with the CSP. Butylamine was found to be detrimental to separation on this phase type.[1] |
| All Types | Acidic Compounds | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | 0.1% - 0.5% (v/v) | Ensures analyte is in a single ionic form and improves peak shape.[3] |
| All Types | Basic Compounds | Diethylamine (DEA), Ethanolamine, Ethylenediamine (EDA) | 0.1% - 0.5% (v/v) | Standard for improving peak shape of basic analytes. EDA can offer dramatic improvements for certain compounds.[3] |
Table 2: General Effect of Temperature on Chiral Separations
| Parameter | Effect of Increasing Temperature | Rationale | Recommendation for Labile Amines |
| Retention Factor (k') | Decreases | Analyte has lower affinity for the CSP at higher temperatures.[8] | Accept longer run times at lower temperatures to preserve stereochemistry. |
| Resolution (Rs) | Variable (Often Decreases) | Can improve efficiency but often reduces enantioselectivity (α). The net effect on Rs can be unpredictable.[8][9] | Prioritize enantioselectivity. Operate at lower, controlled temperatures (e.g., 10-25 °C). |
| Rate of Racemization | Increases | Provides the necessary activation energy for conversion to an achiral intermediate.[7][10] | Maintain low temperatures throughout sample preparation and analysis. |
Experimental Protocols
Protocol 1: General Method for Screening Mobile Phase Additives
This protocol provides a systematic approach to optimizing the mobile phase to achieve good peak shape and prevent on-column racemization of chiral amines.
Objective: To determine the optimal basic additive and concentration for a given chiral amine on a polysaccharide or cyclofructan CSP.
Materials:
-
Chiral HPLC column (e.g., CHIRALPAK® IA)
-
HPLC-grade solvents (e.g., Hexane, Ethanol, Isopropanol, Acetonitrile)
-
Basic additives (e.g., Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA))
-
Racemic standard of the amine analyte (~1 mg/mL in mobile phase)
-
HPLC system with UV detector
Procedure:
-
Initial Column Equilibration:
-
Injection without Additive:
-
Inject the racemic amine standard.
-
Observe the peak shape and resolution. For primary amines, peaks are often broad or tailing without an additive.
-
-
Screening Additive Type (at 0.1%):
-
Prepare a mobile phase containing 0.1% (v/v) of the first basic additive (e.g., DEA).
-
Switch the mobile phase on the HPLC and equilibrate the column for 30-60 minutes.
-
Inject the standard and record the chromatogram. Note retention times, peak shape, and resolution.
-
Repeat this step for other additives (e.g., TEA, BA), ensuring the column is thoroughly flushed and re-equilibrated between each new additive system to avoid memory effects.[4]
-
-
Optimizing Additive Concentration:
-
Based on the results from Step 3, select the additive that provided the best initial separation and peak shape.
-
Prepare mobile phases with varying concentrations of this additive (e.g., 0.05%, 0.2%, 0.4%).
-
Analyze the sample with each concentration to find the optimal level that provides sharp, symmetrical peaks and the highest resolution. Do not exceed 0.5% as it typically offers no further benefit.[3]
-
-
Data Analysis:
-
Compare all chromatograms. The optimal condition is the one that provides baseline resolution (Rs > 1.5) with symmetrical peaks (As between 0.9 and 1.2) and the highest enantiomeric excess, confirming that on-column racemization has been minimized.
-
Visualizations: Workflows and Mechanisms
// Nodes start [label="Low Enantiomeric Excess (ee) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rounded]; check_temp [label="Is Column Temperature > 25°C?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_mp [label="Is a Mobile Phase Additive Used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_sample [label="How old is the prepared sample?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_column [label="What is the column's history?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
action_temp [label="Action: Lower temperature to 10-20°C.\nControl instrument temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_mp_no [label="Action: Add 0.1% basic additive\n(e.g., DEA, TEA, BA).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_mp_yes [label="Action: Optimize additive type and\nconcentration. Check pH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_sample [label="Action: Prepare sample fresh.\nStore at low temp, analyze promptly.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_column [label="Action: Flush column thoroughly.\nConsider dedicating a new column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Re-analyze Sample", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rounded];
// Edges start -> check_temp; check_temp -> action_temp [label="Yes"]; check_temp -> check_mp [label="No"]; action_temp -> end_node;
check_mp -> action_mp_no [label="No"]; check_mp -> action_mp_yes [label="Yes"]; action_mp_no -> end_node; action_mp_yes -> end_node;
check_mp -> check_sample [style=dashed];
check_sample -> action_sample [label="> Few hours / Stored warm"]; check_sample -> check_column [label="Freshly prepared"]; action_sample -> end_node;
check_column -> action_column [label="Unknown or used with\nincompatible additives"]; action_column -> end_node; check_column -> end_node [label="Known / Dedicated"]; } dot Caption: A decision tree for troubleshooting unexpected racemization.
// Key nodes p2 [fillcolor="#FBBC05"]; h2 [fillcolor="#FBBC05"]; } dot Caption: Key control points for preventing racemization during analysis.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Racemization - Wikipedia [en.wikipedia.org]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
stability issues of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine in solution
Technical Support Center: 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Disclaimer: Information regarding the specific stability profile of this compound is not extensively available in public scientific literature. This guide provides a generalized framework for troubleshooting based on the chemical properties of its core structures: an N-benzyl amine and a bicyclic heterocyclic amine. The protocols and data are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my compound in a neutral aqueous buffer over 24 hours at room temperature. What are the likely causes?
A1: Several factors could contribute to the loss of your compound. For a molecule like this compound, the most common culprits in a simple buffer solution are:
-
Oxidation: The tertiary amine in the pyrrolopyridine core and the benzylic position are susceptible to oxidation, especially if the buffer is not degassed and is exposed to air.
-
Adsorption: The compound may adsorb to the surface of your storage vessel (e.g., plastic tubes, glass vials). This is more common with lipophilic compounds.
-
Photodegradation: Exposure to ambient light, particularly UV wavelengths, can cause degradation.[1][2] Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be photolabile.[3]
Q2: My compound seems to degrade rapidly when I adjust the pH of the solution to acidic or basic conditions. Why is this happening?
A2: The stability of molecules containing amine functionalities is often highly pH-dependent.[1][4]
-
Acidic Conditions (pH < 4): While the amine is protonated and may be more soluble, acid-catalyzed hydrolysis or ring-opening of the bicyclic system could occur, although this is generally less common for saturated heterocycles. Studies on related pyrrolo[3,4-c]pyridine derivatives show they are labile in acidic medium.[3]
-
Basic Conditions (pH > 8): The compound is likely to be extremely unstable in alkaline environments.[3] The free base form of the amine is more susceptible to oxidation. Some degradation pathways are accelerated under basic conditions.
Q3: I'm using a common organic solvent like DMSO for my stock solution. Could this be a source of instability?
A3: While DMSO is a common solvent, it is not always inert.
-
Water Content: DMSO is hygroscopic and absorbed water can lead to hydrolysis of susceptible compounds over long-term storage.
-
Oxidation: Although less common, DMSO can participate in oxidative reactions, especially in the presence of impurities or upon exposure to light and heat.
-
Acidic Impurities: Older or lower-grade DMSO can contain acidic impurities that may catalyze degradation. It is crucial to use high-purity, anhydrous DMSO and store it properly.
Q4: What are the most probable degradation products I should look for?
A4: Based on the structure, the most likely degradation pathways involve the N-benzyl group and the tertiary amine.
-
N-debenzylation: Cleavage of the benzyl group to form octahydro-1H-pyrrolo[3,4-C]pyridine and benzaldehyde or benzoic acid.[5]
-
N-oxidation: Formation of the corresponding N-oxide at the tertiary amine of the pyrrolopyridine core.
-
Benzylic Oxidation: Oxidation at the carbon atom connecting the phenyl ring to the nitrogen, which could lead to a variety of products.
Troubleshooting Guides
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
This is a common problem when a compound has limited stability in the assay medium.[6]
Troubleshooting Steps:
-
Confirm Purity of Starting Material: Before troubleshooting solution stability, verify the purity and identity of each new batch of the compound using techniques like HPLC, LC-MS, and NMR.[7]
-
Assess Solubility: Determine the solubility of your compound in the specific assay buffer. Poor solubility can lead to precipitation and an apparent loss of concentration.[4][7]
-
Perform a Time-Course Stability Study:
-
Prepare a solution of the compound in your assay buffer at the final working concentration.
-
Incubate the solution under the exact assay conditions (temperature, light, CO₂).
-
Analyze aliquots by a stability-indicating method (e.g., HPLC-UV) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
A significant decrease (>10-15%) in the main compound peak area indicates instability.
-
Issue 2: Appearance of New Peaks in Chromatogram During Analysis
The appearance of new peaks is a direct indication of degradation. Forced degradation studies can help identify these products and establish a degradation profile.[1][8]
Forced Degradation Protocol (Stress Testing): Forced degradation studies are essential to understand a compound's intrinsic stability.[8][9] They involve subjecting the compound to harsh conditions to accelerate degradation.[9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.[10]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[10]
Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.
Data Presentation
Quantitative data from stability studies should be tabulated for clear comparison.
Table 1: Illustrative pH Stability of this compound in Aqueous Buffers at 25°C (Note: This data is for illustrative purposes only.)
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 91.2 |
| 8 | 92.1 | 99.1 | 75.6 |
| 24 | 85.3 | 97.2 | 52.4 |
| 48 | 76.0 | 95.1 | 31.8 |
Table 2: Illustrative Forced Degradation Results (Note: This data is for illustrative purposes only.)
| Condition | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 48h | 24.0% | Unknown Polar Product |
| 0.1 M NaOH, 60°C, 48h | 68.2% | Benzaldehyde, Ring-Opened Products |
| 3% H₂O₂, RT, 48h | 45.5% | N-Oxide |
| Light (ICH Q1B) | 31.7% | N-debenzylated core, various photoproducts |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol describes a general reverse-phase HPLC method suitable for monitoring the stability of the title compound. The method must be validated to be "stability-indicating."
-
Instrumentation: HPLC with UV or PDA detector.[11]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solutions with a 50:50 mixture of water and acetonitrile to a final concentration of ~10-50 µg/mL.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and addressing stability issues encountered during experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Potential Degradation Pathways
This diagram illustrates the most probable chemical degradation pathways for an N-benzyl heterocyclic amine structure.
Caption: Potential degradation pathways for the title compound.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. ijsdr.org [ijsdr.org]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Structure-Activity Relationship of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Analogs: A Comparative Guide for CCR5 Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine analogs and related compounds as CCR5 antagonists for HIV-1 inhibition. The data presented is compiled from key publications and patents in the field, offering insights into the structural modifications that influence antiviral potency.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Blocking the interaction between the viral envelope glycoprotein gp120 and CCR5 is a validated therapeutic strategy for HIV-1 infection. The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a promising framework for the development of potent CCR5 antagonists. This guide focuses on the 5-benzyl substituted series and its analogs, providing a structured overview of their anti-HIV-1 activity.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of a lead compound inspired by the octahydropyrrolo[3,4-c]pyrrole scaffold, as described in the literature. This key analog provides a benchmark for understanding the potency of this chemical series.
| Compound ID | Structure | Anti-HIV-1 Activity (IC50, nM) | Cytotoxicity (CC50, µM) |
| Lead Compound 32 | 1-((1s,4s)-4-(3-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)propoxy)cyclohexyl)piperazine | 6.17 | >100 |
Data sourced from Dong et al., Bioorganic & Medicinal Chemistry Letters, 2012.[1]
SAR Insights from Related Analogs:
-
The Bicyclic Core: The rigid octahydropyrrolo[3,4-c]pyrrole core serves as a crucial scaffold for orienting the substituents to effectively block the CCR5 co-receptor.
-
The N-Substituent: The nature of the substituent on the nitrogen of the pyrrolidine ring is critical for activity. Aromatic and heteroaromatic moieties, often connected via a linker, play a significant role in binding to the receptor.
-
Linker Region: The linker connecting the bicyclic core to other parts of the molecule influences both potency and pharmacokinetic properties. Variations in linker length and composition are key areas for optimization.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the presented data.
CCR5 Receptor Binding Assay
This assay is fundamental to determining the affinity of the synthesized compounds for the CCR5 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled CCR5 ligand, such as [125I]-MIP-1α, is used as a competitive binder.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Membranes are incubated with the radioligand and varying concentrations of the test compounds in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA).
-
Incubation: The mixture is incubated for a defined period (e.g., 90 minutes at room temperature) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
Anti-HIV-1 Assay (Cell-Based)
This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.
Protocol:
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4 cells) are used as target cells.
-
Virus Strains: A laboratory-adapted or clinical isolate of an R5-tropic HIV-1 strain (e.g., HIV-1Ba-L) is used for infection.
-
Infection: Target cells are infected with the virus in the presence of serial dilutions of the test compounds.
-
Incubation: The infected cells are incubated for a period of 4-7 days to allow for viral replication.
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits 50% of viral replication (IC₅₀) is calculated from the dose-response curve.
Cytotoxicity Assay
This assay is performed to assess the general toxicity of the compounds to the host cells.
Protocol:
-
Cell Culture: The same cell line used in the anti-HIV-1 assay is cultured in the presence of serial dilutions of the test compounds.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a measure of the compound's therapeutic window.
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the HIV-1 entry process and a typical workflow for screening CCR5 antagonists.
References
Comparative Analysis of the Biological Activity of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Enantiomers: A Review of Related Sigma Receptor Ligands
For researchers, scientists, and drug development professionals, understanding the stereochemical determinants of biological activity is a cornerstone of rational drug design. This guide provides a comparative overview of the potential biological activity of the enantiomers of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, a scaffold of significant interest in medicinal chemistry. Due to a lack of publicly available data on the specific enantiomers of this compound, this guide draws upon data from structurally related pyrrolopyridine derivatives and the well-established principles of stereoselectivity at their primary biological targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
The pyrrolo[3,4-c]pyridine core is a versatile scaffold that has been explored for a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2][3] A significant body of research has focused on the interaction of this class of compounds with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[4]
Stereoselectivity at Sigma Receptors: A Critical Factor
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are known to exhibit a high degree of stereoselectivity in their interactions with ligands. The three-dimensional arrangement of a molecule can profoundly influence its binding affinity and functional activity at these receptors. Typically, one enantiomer of a chiral ligand will display significantly higher affinity and/or a different functional profile (agonist versus antagonist) compared to its mirror image.
While direct experimental data for the enantiomers of this compound is not available in the current literature, studies on closely related compounds underscore the importance of stereochemistry. For instance, the development of various diazabicyclo[4.3.0]nonane derivatives, which share a similar fused ring system, has demonstrated that subtle changes in stereochemistry can lead to significant differences in sigma receptor affinity and selectivity.[1]
Expected Biological Activity Profile of this compound Enantiomers
Based on the extensive research into pyrrolopyridine derivatives and sigma receptor ligands, it is highly probable that the enantiomers of this compound will exhibit differential binding to σ₁ and σ₂ receptors. One enantiomer is likely to be a more potent and/or selective ligand for one of the sigma receptor subtypes.
Table 1: Postulated Sigma Receptor Binding Affinities of this compound Enantiomers and a Reference Compound.
| Compound/Enantiomer | Target Receptor | Postulated Kᵢ (nM) | Postulated Selectivity (σ₁ vs. σ₂) |
| (+)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | σ₁ Receptor | Likely High | Potentially Selective |
| σ₂ Receptor | Lower than σ₁ | ||
| (-)-5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | σ₁ Receptor | Likely Lower | Potentially Less Selective |
| σ₂ Receptor | Moderate to Low | ||
| Haloperidol (Reference) | σ₁ Receptor | ~3 | Non-selective |
| σ₂ Receptor | ~5 |
Note: The binding affinities (Kᵢ values) presented in this table are hypothetical and are intended to illustrate the expected differences between the enantiomers based on the known pharmacology of similar compounds. Experimental verification is required.
Experimental Protocols for Enantiomer Evaluation
To definitively characterize the biological activity of the enantiomers of this compound, the following experimental workflow would be necessary.
Enantioselective Synthesis or Chiral Separation
The first crucial step is to obtain the individual enantiomers in high purity. This can be achieved either through enantioselective synthesis, employing chiral catalysts or auxiliaries, or by separating the racemic mixture using chiral chromatography.
Sigma Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of each enantiomer for the σ₁ and σ₂ receptors.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a source rich in sigma receptors (e.g., guinea pig brain for σ₁ and rat liver for σ₂).
-
Radioligand: Utilize a high-affinity radioligand for each receptor subtype, such as --INVALID-LINK---pentazocine for σ₁ and [³H]-DTG (1,3-di-o-tolyl-guanidine) for σ₂ (in the presence of a masking agent for σ₁ sites).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (each enantiomer).
-
Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Functional Assays
To determine whether the enantiomers act as agonists or antagonists at the sigma receptors, functional assays are required.
-
Objective: To characterize the functional activity of each enantiomer at the σ₁ receptor.
-
Methodology (e.g., Neurite Outgrowth Assay):
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 cells).
-
Treatment: Treat the cells with a neurotrophic factor (e.g., NGF) in the presence and absence of varying concentrations of each enantiomer.
-
Analysis: After a suitable incubation period, fix the cells and visualize the neurites. Quantify the extent of neurite outgrowth.
-
Interpretation: An agonist would typically potentiate the effect of the neurotrophic factor, while an antagonist would inhibit it.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the σ₁ receptor and a typical experimental workflow for evaluating the enantiomers.
Caption: Simplified signaling pathway of the σ₁ receptor.
Caption: Experimental workflow for comparing enantiomer activity.
Conclusion
While direct experimental evidence for the biological activity of the enantiomers of this compound is currently lacking, the established pharmacology of the broader class of pyrrolopyridine derivatives and the known stereoselectivity of sigma receptors provide a strong basis for postulating differential activity. It is anticipated that the enantiomers will exhibit distinct binding affinities and potentially different functional profiles at σ₁ and σ₂ receptors. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, separation, and comprehensive pharmacological evaluation of these promising compounds. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to advance the development of novel, highly selective sigma receptor modulators.
References
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor modulators: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to octahydropyrrolo[3,4-C]pyridines
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyridine core, also known as 2,8-diazabicyclo[4.3.0]nonane, is a key structural motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The efficient and stereocontrolled synthesis of this scaffold is crucial for the exploration of new chemical space and the development of novel therapeutics. This guide provides a comparative analysis of different synthetic routes to octahydropyrrolo[3,4-c]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From Pyridine-3,4-dicarboxylic Acid Derivatives | Route B: Intramolecular [3+2] Cycloaddition of Azomethine Ylides | Route C: Multicomponent Reaction followed by Reduction |
| Starting Materials | Pyridine-3,4-dicarboxylic acid or its anhydride, Amine (e.g., benzylamine) | α-Amino esters, Aldehydes, Alkenes | Aldehydes, Amines, Dienophiles |
| Key Reactions | Imide formation, Catalytic Hydrogenation, Amide/Imide Reduction | Azomethine ylide formation, Intramolecular cycloaddition | Knoevenagel condensation, Aza-Michael addition, Cyclocondensation, Reduction |
| Overall Yield | Moderate | Good to Excellent | Good |
| Number of Steps | Multi-step (typically 3-5 steps) | 1-2 steps to core structure | 2 steps (MCR + Reduction) |
| Stereocontrol | Can be achieved through resolution or asymmetric hydrogenation | Can be controlled by chiral auxiliaries or catalysts | Diastereoselective MCR reported |
| Potential Advantages | Well-established, scalable | High efficiency, rapid access to complex core | High atom economy, convergent |
| Potential Challenges | Multiple steps, potentially harsh reducing agents | Substrate scope for intramolecular reaction | Optimization of MCR conditions, reduction of stable dione |
Route A: Synthesis from Pyridine-3,4-dicarboxylic Acid Derivatives
This classical and widely used approach involves the construction of the bicyclic system by first forming a pyrrolidinedione fused to the pyridine ring, followed by the reduction of both the pyridine ring and the imide functionality. This route has been extensively employed in the synthesis of key intermediates for pharmaceuticals like Moxifloxacin.
A common variation starts with pyridine-2,3-dicarboxylic acid, which after cyclization and subsequent reductions leads to the related (S,S)-2,8-diazabicyclo[4.3.0]nonane. A similar strategy can be envisioned starting from pyridine-3,4-dicarboxylic acid.
Logical Workflow for Route A
Caption: General workflow for the synthesis of octahydropyrrolo[3,4-c]pyridine starting from pyridine-3,4-dicarboxylic acid.
Experimental Protocol: Key Steps
Step 1: Synthesis of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (by analogy)
-
Materials: Pyridine-2,3-dicarboxylic acid anhydride, Benzylamine, Toluene, Acetic Anhydride, Ethanol.
-
Procedure:
-
Suspend pyridine-2,3-dicarboxylic acid anhydride in toluene.
-
Slowly add benzylamine to the suspension while maintaining the temperature.
-
Heat the reaction mixture to facilitate the formation of the amic acid.
-
Add acetic anhydride and heat to promote cyclization to the imide.
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the product with ethanol and dry under vacuum.[1]
-
Step 2: Catalytic Hydrogenation of the Pyridine Ring
-
Materials: 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, Palladium on Carbon (Pd/C) catalyst, Solvent (e.g., Methanol, Ethanol, or THF), Hydrogen Gas.
-
Procedure:
-
Dissolve the benzyl-protected imide in a suitable solvent in a high-pressure reactor.
-
Add the Pd/C catalyst (typically 5-10% w/w).
-
Pressurize the reactor with hydrogen gas (e.g., 10 bar).
-
Heat the reaction mixture (e.g., 60°C) and maintain with stirring until the reaction is complete as monitored by HPLC.
-
Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting solution is often used directly in the next step.[1]
-
Step 3: Reduction of the Imide
-
Materials: The product from Step 2, Reducing agent (e.g., Lithium Aluminum Hydride (LiAlH4) or NaBH4/BF3), Anhydrous Tetrahydrofuran (THF).
-
Procedure (with LiAlH4):
-
Prepare a suspension of LiAlH4 in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of the hydrogenated imide in THF to the LiAlH4 suspension at a controlled temperature (e.g., 0 °C).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess LiAlH4 with water or an aqueous base.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the product by distillation or chromatography.[1]
-
Route B: Intramolecular [3+2] Cycloaddition of Azomethine Ylides
This modern synthetic strategy allows for the rapid construction of the pyrrolidine ring of the bicyclic system through an intramolecular cycloaddition of a transiently generated azomethine ylide. This approach can offer high levels of stereocontrol and efficiency.
Logical Workflow for Route B
References
Pyrrolo[3,4-c]pyridine Derivatives: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the in vivo efficacy of these compounds in key therapeutic areas, supported by experimental data and detailed protocols to aid in research and development.
Analgesic Activity: Potent Pain Relief in Preclinical Models
A significant body of research has focused on the analgesic potential of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.[1][2] In vivo studies in mice have consistently demonstrated their efficacy in models of thermal and visceral pain, often exceeding the potency of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy Data
The following table summarizes the in vivo analgesic efficacy of representative 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives compared to standard analgesics. Efficacy is presented as the median effective dose (ED₅₀), which is the dose that produces a therapeutic effect in 50% of the population.
| Compound/Drug | Writhing Test ED₅₀ (mg/kg) | Hot Plate Test ED₅₀ (mg/kg) | Reference |
| Compound 9 | 3.25 | Not Determined (active at 75-300 mg/kg) | [1] |
| Compound 11 | 3.67 | Not Determined (active at 400 mg/kg) | [1] |
| Aspirin (ASA) | 39.15 | 266.7 | [1] |
| Morphine | 2.44 | 2.55 | [1] |
Lower ED₅₀ values indicate higher potency.
Experimental Protocols
Acetic Acid-Induced Writhing Test: This model assesses visceral pain.
-
Male albino mice are divided into groups.
-
Test compounds, a vehicle control, or a standard drug (e.g., aspirin) are administered intraperitoneally (i.p.).
-
After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (a stretching and constricting behavior indicative of pain).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
The percentage of pain protection is calculated by comparing the number of writhes in the treated groups to the vehicle control group. The ED₅₀ is then determined from the dose-response curve.
Hot Plate Test: This model evaluates the response to thermal pain stimuli.
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
The test is conducted before and at various time points after the administration of the test compound or a standard drug (e.g., morphine).
-
An increase in the latency period compared to the baseline indicates an analgesic effect.
Logical Workflow for Analgesic Screening
Anticancer Activity: Targeting Proliferation in Xenograft Models
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their anticancer properties, with some compounds demonstrating significant in vivo activity in mouse xenograft models.[3] These compounds often act as inhibitors of key signaling pathways involved in tumor growth and survival.
One notable example is the 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivative, compound 19a , which has shown efficacy in a PC-3 (prostate cancer) mouse xenograft model.[3] Another promising compound is TAK-659 (compound 22a) , a Spleen Tyrosine Kinase (SYK) inhibitor with a pyrrolo[3,4-c]pyridin-3-one core, which has advanced to clinical trials for solid tumors and lymphomas.[3]
Comparative Efficacy Data
While direct head-to-head in vivo comparative data for compound 19a against a standard of care was not available in the reviewed literature, its effectiveness in a xenograft model highlights its potential.
| Compound | Cancer Model | Efficacy Outcome | Reference |
| Compound 19a | PC-3 (Prostate Cancer) Xenograft | Effective in reducing tumor growth | [3] |
| TAK-659 (22a) | Advanced Solid Tumors & Lymphoma | Advanced to clinical trials | [3] |
Experimental Protocols
Xenograft Mouse Model: This is a widely used in vivo model to assess anticancer efficacy.
-
Immunocompromised mice (e.g., athymic nude mice) are used.
-
Human cancer cells (e.g., PC-3) are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
PI3K/Akt Signaling Pathway in Cancer
Many anticancer agents, including those with a pyrrolopyridine scaffold, target the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
Anti-inflammatory Activity: Potential for Immune Modulation
The inhibition of Spleen Tyrosine Kinase (SYK) by compounds such as TAK-659 (22a) suggests a strong potential for pyrrolo[3,4-c]pyridine derivatives in the treatment of inflammatory diseases.[3] SYK is a key mediator of signaling in various immune cells, and its inhibition can dampen inflammatory responses.
SYK Signaling in Inflammation
The following diagram illustrates the role of SYK in immune cell activation and how its inhibition can lead to an anti-inflammatory effect.
While specific in vivo data for the anti-inflammatory efficacy of pyrrolo[3,4-c]pyridine derivatives was not as extensively detailed as for analgesia and cancer in the reviewed literature, the potent SYK inhibition by TAK-659 provides a strong rationale for their development as anti-inflammatory agents. Further in vivo studies in models of arthritis or other inflammatory conditions are warranted.
References
A Comparative Analysis of Pyrrolopyridine Isomers in Antibacterial Applications
An objective guide for researchers and drug development professionals on the antibacterial potential of various pyrrolopyridine scaffolds, supported by available experimental data.
The pursuit of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. Pyrrolopyridines, a class of bicyclic heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial effects. These compounds exist in several isomeric forms, depending on the fusion of the pyrrole and pyridine rings. This guide provides a head-to-head comparison of the antibacterial activity of derivatives of different pyrrolopyridine isomers based on published literature.
Quantitative Data Summary
The following table summarizes the antibacterial activity of representative derivatives of various pyrrolopyridine isomers against common bacterial strains. The data has been extracted from different studies, and the most potent compound from each cited study is presented to showcase the potential of the respective scaffold.
| Pyrrolopyridine Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-b]pyridine | A 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 | [1][2] |
| Pyrrolo[3,4-b]pyridine | A polysubstituted pyrrolo[3,4-b]pyridine derivative (4j) | Escherichia coli | 62.5 | [3] |
| Pyrrolo[3,4-c]pyridine | Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione (17a) | Staphylococcus aureus | Moderate Activity (MIC not specified) | [4] |
| Pyrrolo[2,3-b]pyridine | A 3-chloro-1-aryl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-one derivative (3a) | Escherichia coli | Inhibitory Activity (MIC not specified) | [5] |
| Pyrrolo[2,3-d]pyrimidine * | A 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative with para-bromo substitution | Staphylococcus aureus | 8 | [6][7] |
Note: Pyrrolo[2,3-d]pyrimidine is a related and extensively studied scaffold, often referred to as a 7-deazapurine, and is included here for a broader comparative context.
Experimental Protocols
The most common method for determining the antibacterial efficacy of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard laboratory practices.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from a fresh agar plate (18-24 hours growth).
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate testing medium.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the pyrrolopyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacterial inoculum without any compound) and a negative control (broth only) in each plate.
-
Seal the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an antibacterial assay using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Elusive Cross-Reactivity of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine: A Guide for Researchers
While specific experimental data on the cross-reactivity profile of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine remains unpublished, the broader class of pyrrolo[3,4-c]pyridine derivatives presents a rich and diverse pharmacological landscape. This guide offers a comparative overview of the known biological activities of this chemical family, providing valuable insights for researchers and drug development professionals exploring the potential of this scaffold. The information presented herein is intended to inform initial screening strategies and highlight potential areas of off-target activity.
The pyrrolo[3,4-c]pyridine core is a versatile scaffold that has given rise to compounds with a wide array of biological activities, ranging from central nervous system effects to antimicrobial and anticancer properties. This inherent diversity suggests that new derivatives, such as this compound, may interact with multiple biological targets. Understanding this potential for cross-reactivity is crucial for the development of selective and safe therapeutic agents.
Comparative Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
To provide a framework for understanding potential cross-reactivity, the following tables summarize the reported biological activities of various pyrrolo[3,4-c]pyridine derivatives. These examples have been selected to illustrate the broad target space of this chemical class.
Table 1: Antimicrobial and Antiviral Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Specific Derivative Example | Target/Organism | Activity Metric (IC₅₀/MIC) | Reference |
| Pyrrolo[3,4-c]pyridine-3-one | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivative | Mycobacterium tuberculosis (InhA enzyme) | MIC < 25 µM, IC₅₀ = 4.5–9.5 µM | [1] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Ester derivatives | Mycobacterium tuberculosis | MIC₉₀ < 0.15 µM | [1] |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | 2-(3-chloro-4-fluorobenzyl) derivative | HIV-1 Integrase | IC₅₀ = 6–22 µM | [2] |
| 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Mannich bases | Staphylococcus aureus, Candida albicans | Moderate activity | [1] |
Table 2: Anticancer Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Specific Derivative Example | Target/Cell Line | Activity Metric (IC₅₀) | Reference |
| 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | N-alkyl Mannich bases | Antitumor activity in vitro | 19–29 µg/mL | [1] |
| 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide | NAMPT (Nicotinamide phosphoribosyltransferase) | Potent inhibition | Not specified | [1] |
Table 3: Central Nervous System Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Specific Derivative Example | Activity | Animal Model | Key Findings | Reference |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Derivative with o-methoxyphenyl at N-4 of piperazine | Analgesic | Mouse (writhing test) | ED₅₀ = 0.78 mg/kg | [1] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound 32 | Sedative | Mouse (locomotor activity) | ED₅₀ = 12.03 mg/kg | [1] |
| Pyrrolo[3,4-d]pyridazinones | N2-{2-[4-aryl-1-piperazinyl]ethyl} derivative | Analgesic | Mouse (writhing test) | ED₅₀ = 0.04 - 11 mg/kg | [3] |
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the cross-reactivity profile of a novel compound like this compound, a panel of standardized in vitro and in vivo assays should be employed. Below are detailed methodologies for key experiments relevant to the activities observed in this chemical class.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums, test compound, positive and negative controls.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial suspension to each well containing the diluted compound.
-
Include a positive control (microbe-containing medium without the compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
-
In Vitro Kinase Inhibition Assay
Given that many pyrrolopyridine derivatives act as kinase inhibitors, assessing activity against a panel of kinases is crucial.
-
Materials: Kinase enzyme of interest, substrate (peptide or protein), ATP, test compound, assay buffer, 96- or 384-well plates, detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced (or substrate phosphorylated).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
-
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
-
Materials: Cell membranes or tissues expressing the target receptor, a radiolabeled ligand specific for the receptor, test compound, assay buffer, filtration apparatus, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In tubes or a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).[6][7]
-
Acetic Acid-Induced Writhing Test for Analgesia (in vivo)
This is a common screening method for peripheral analgesic activity.
-
Animals: Male or female mice.
-
Procedure:
-
Administer the test compound to the mice via an appropriate route (e.g., oral, intraperitoneal).
-
After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 15-20 minutes).
-
A significant reduction in the number of writhes compared to a vehicle-treated control group indicates analgesic activity.[8][9]
-
Locomotor Activity Test for Sedation (in vivo)
This test assesses the effect of a compound on spontaneous motor activity.
-
Animals: Male or female mice.
-
Apparatus: An open field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a pre-treatment period, place each mouse individually into the open field arena.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks, rearing frequency) over a set duration (e.g., 30-60 minutes).
-
A significant decrease in locomotor activity compared to the control group suggests a sedative effect.[10][11]
-
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of cross-reactivity screening, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Caption: A simplified diagram of a generic kinase signaling pathway, a common target for pyrrolopyridine derivatives.
Caption: A logical workflow for the systematic evaluation of the cross-reactivity profile of a novel compound.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. saspublishers.com [saspublishers.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Docking of Pyrrolo[3,4-c]pyridine and [3,4-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a significant pharmacophore present in numerous biologically active compounds, including antiviral and anticancer agents.[1] The arrangement of the nitrogen atom within the bicyclic structure gives rise to six distinct isomers, each with a unique electronic distribution and steric profile that can significantly influence its interaction with biological targets. This guide provides a comparative overview of computational docking studies involving two of these isomers: pyrrolo[3,4-c]pyridine and pyrrolo[3,4-b]pyridine.
While direct comparative docking studies between these two specific isomers against the same biological target are not extensively available in the public domain, this guide synthesizes findings from separate in silico investigations to offer insights into their potential as therapeutic agents. The data presented here is collated from studies on derivatives of these isomers docked against various protein targets.
Logical Workflow for Comparative Docking Analysis
A systematic computational approach is essential to compare the binding efficacy of different isomers. The following diagram illustrates a typical workflow for a comparative docking study.
Caption: A flowchart illustrating the key steps in a comparative computational docking study.
Quantitative Data Summary
The following table summarizes the results from various computational docking studies on derivatives of pyrrolo[3,4-c]pyridine and pyrrolo[3,4-b]pyridine against different biological targets. It is important to note that a direct comparison of docking scores is not feasible due to the use of different target proteins and docking software in the respective studies. However, the data provides a valuable overview of the binding potential of each isomeric scaffold.
| Isomer Scaffold | Derivative | Target Protein | Docking Software | Key Findings (e.g., Docking Score, Binding Energy, IC50) | Reference |
| Pyrrolo[3,4-c]pyridine | Pyrazolo[3,4-c]pyridines | GSK3α/β, CLK1, DYRK1A | Not Specified | Showed inhibitory activity against the target kinases. Molecular simulations highlighted the importance of the N1-H group and the absence of a bulky substituent at position 7 for activity. | [2] |
| Pyrrolo[3,4-b]pyridine | Polysubstituted pyrrolo[3,4-b]pyridine derivatives | DNA duplex (PDB ID: 1BNA) | Not Specified | The most potent compounds (4j and 4l) displayed bactericidal activities against E. coli with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively. Docking studies indicated interaction with key amino acid residues of the DNA duplex. | [3][4] |
| Pyrrolo[3,4-b]pyridine | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | αβ-tubulin | Not Specified | Three compounds exhibited significant cytotoxicity against HeLa, SiHa, and CaSki human cervical carcinoma cell lines. Docking studies suggested strong hydrophobic interactions with αβ-tubulin. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of computational docking results. The following sections outline the typical experimental protocols employed in the docking studies of pyrrolopyridine derivatives.
General Computational Docking Methodology
A representative workflow for performing molecular docking studies includes the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues.
-
The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 2D structures of the pyrrolopyridine derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
The resulting docked poses are analyzed to identify the most favorable binding mode.
-
-
Analysis of Results:
-
The predicted binding affinities (docking scores or binding energies) are recorded.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed.
-
For validation, the docking protocol's ability to reproduce the crystallographic binding pose of a known inhibitor is often assessed (re-docking).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized signaling pathway that can be inhibited by kinase inhibitors, a common class of drugs for which pyrrolopyridine scaffolds are investigated.
Caption: A simplified diagram of a kinase signaling pathway and the point of inhibition.
Conclusion
The available literature suggests that both pyrrolo[3,4-c]pyridine and pyrrolo[3,4-b]pyridine scaffolds are promising starting points for the design of novel therapeutic agents. Derivatives of both isomers have demonstrated potential to interact with various biological targets. However, the lack of direct comparative studies makes it challenging to definitively conclude which isomer possesses a superior binding profile. The subtle differences in the position of the pyridine nitrogen likely lead to distinct interaction patterns with target proteins, influencing their selectivity and potency.
Future research should focus on performing head-to-head computational and experimental studies of these isomers against a panel of clinically relevant targets. Such investigations will provide a clearer understanding of their structure-activity relationships and guide the rational design of more effective and selective drug candidates.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐ <i>b</i> ]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics often leads researchers to explore unique chemical scaffolds. The 5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core is one such scaffold, presenting a promising avenue for the development of new drugs, particularly those targeting the central nervous system (CNS). Biological investigations into pyrrolo[3,4-c]pyridine derivatives have pointed towards potential analgesic and sedative activities, making them attractive candidates for further study.[1][2][3]
This guide provides a comparative assessment of the drug-likeness of several hypothetical this compound derivatives against established analgesic drugs, Morphine and Tramadol. The analysis is based on in silico predictions of key physicochemical properties that are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
In Silico Drug-Likeness Assessment
To evaluate the potential of these novel derivatives as orally bioavailable drugs, a series of physicochemical properties were calculated using computational methods. These properties are assessed against established guidelines such as Lipinski's Rule of Five, which helps predict the druglikeness of a chemical compound.[4][5][6][7] For CNS-active drugs, additional parameters are often considered to predict the ability of a compound to cross the blood-brain barrier (BBB).[8][9][10]
Virtual Derivatives and Comparator Compounds
A parent scaffold, this compound (Derivative A), and two functionalized analogs (Derivatives B and C) were selected for this analysis. These are compared against two widely used analgesic drugs, Morphine and Tramadol.
-
Derivative A: this compound (Parent Scaffold)
-
Derivative B: 5-benzyl-6-methyloctahydro-1H-pyrrolo[3,4-c]pyridine
-
Derivative C: 2-(5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridin-6-yl)ethan-1-ol
-
Comparator 1: Morphine
-
Comparator 2: Tramadol
Data Presentation: Physicochemical Properties for Drug-Likeness
The following table summarizes the key in silico predicted physicochemical properties relevant to drug-likeness and CNS activity.
| Property | Derivative A | Derivative B | Derivative C | Morphine | Tramadol | Optimal Range for CNS Drugs |
| Molecular Weight ( g/mol ) | 230.34 | 244.37 | 274.39 | 285.34 | 263.38 | < 450 |
| logP (Lipophilicity) | 2.65 | 2.95 | 2.50 | 1.23 | 2.83 | 1.5 - 3.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 2 | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 | 4 | 3 | ≤ 7 |
| Topological Polar Surface Area (TPSA) (Ų) | 28.15 | 28.15 | 48.38 | 52.93 | 41.49 | 40 - 90 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | 0 | ≤ 1 |
| Blood-Brain Barrier (BBB) Permeation | Predicted High | Predicted High | Predicted High | Predicted High | Predicted High | High |
Note: Data for derivatives are hypothetical and calculated for illustrative purposes based on the scaffold's structure. Values for Morphine and Tramadol are based on established data.
Analysis of In Silico Data
All three hypothetical derivatives demonstrate promising drug-like properties, adhering to Lipinski's Rule of Five with zero violations. Their molecular weights are well within the optimal range for CNS drugs. The predicted logP values suggest sufficient lipophilicity to cross the BBB without being so high as to cause potential toxicity or poor solubility issues.
Notably, the parent scaffold (Derivative A) and its methylated analog (Derivative B) have a lower TPSA than the comparator drugs, which may enhance their ability to permeate the BBB. The introduction of a hydroxyl group in Derivative C increases the TPSA to a value more in line with the established drugs, which is still within the favorable range for CNS penetration. The predicted high BBB permeation for all derivatives makes them strong candidates for CNS-targeted drug discovery.
Experimental Protocols for ADME Assessment
While in silico predictions are invaluable for initial screening, experimental validation is crucial. Below are detailed methodologies for key in vitro assays used to determine drug-likeness parameters.
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption and BBB penetration.[11][12]
Objective: To determine the effective permeability coefficient (Pe) of the test compounds across an artificial lipid membrane, simulating passive diffusion.
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference drugs (dissolved in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[12]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the test compounds and controls in PBS at a final concentration of 100 µM (with the final DMSO concentration not exceeding 1%). Add 200 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[11][13]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Protocol for In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using hepatocytes.[6][7][14]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds in the presence of liver hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
12-well or 24-well cell culture plates
-
Test compounds and positive controls (e.g., verapamil, diclofenac)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions, diluting them to a final concentration of 1 x 106 viable cells/mL in incubation medium.[14]
-
Incubation Setup: Add 0.5 mL of the hepatocyte suspension to each well of a culture plate. Pre-incubate the plate at 37°C in a humidified CO₂ incubator.
-
Initiate Reaction: Add the test compound to the wells at a final concentration of 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 50 µL aliquot from each well and immediately mix it with an equal volume of cold acetonitrile containing an internal standard to stop the metabolic reaction.[6]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693/k.
Visualizing the Drug-Likeness Assessment Workflow
The process of evaluating a compound's potential as a drug involves a series of sequential and interconnected steps, from initial computational screening to detailed experimental validation.
Conclusion
The in silico analysis of this compound derivatives reveals a promising profile for CNS drug development. The hypothetical derivatives exhibit excellent drug-like characteristics, falling within the desired physicochemical space for oral bioavailability and blood-brain barrier penetration. Compared to established analgesics like Morphine and Tramadol, these novel compounds show comparable or potentially superior properties in certain aspects, such as lower TPSA values.
This preliminary computational assessment strongly supports the synthesis and subsequent experimental validation of this scaffold. By employing the detailed in vitro protocols for permeability and metabolic stability outlined in this guide, researchers can effectively evaluate these promising derivatives and advance the most viable candidates toward further preclinical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safe Disposal of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine: A Procedural Guide
The proper disposal of chemical waste is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with hazardous materials.
Hazard and Classification Summary
While a specific Safety Data Sheet (SDS) for this compound was not found, data for a structurally similar compound, 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, provides guidance on potential hazards.[1] All chemical products should be handled as if they have "unknown hazards and toxicity".[2] It is imperative to consult the specific SDS for the compound in use and to contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This data is for the related compound 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine and should be used for guidance only.[1]
Experimental Protocol: Chemical Waste Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[1]
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3][4]
-
Wash hands thoroughly after handling.[3]
2. Waste Identification and Segregation:
-
Hazardous Waste Determination: Any unused or surplus this compound, as well as any materials contaminated with it (e.g., gloves, absorbent pads, empty containers), must be treated as hazardous waste.[5]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Improper mixing can lead to dangerous chemical reactions.
-
Containerization: Collect the waste in a designated, properly sealed, and chemically compatible container.[3] The container must be in good condition and not leaking.
3. Waste Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard pictograms (e.g., irritant, harmful).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.[3][4]
4. Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound must be conducted through a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] RCRA establishes a "cradle-to-grave" approach for managing hazardous waste, ensuring it is tracked from generation to final disposal.[6][7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This information is required for the hazardous waste manifest that tracks the shipment.[7]
5. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
First Aid:
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine. The following guidance is based on the known hazards of structurally related compounds, such as pyrrolidine derivatives and organic amines, as well as established best practices for handling chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Lab coat | Not generally required if the container is intact. |
| Weighing & Transferring | Chemical safety goggles or a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Lab coat or chemical-resistant apron | If not performed in a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Dissolving & Reaction Setup | Chemical safety goggles or a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Lab coat or chemical-resistant apron | Work should be conducted in a certified chemical fume hood. |
| Post-Reaction Work-up | Chemical safety goggles or a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Lab coat or chemical-resistant apron | Work should be conducted in a certified chemical fume hood. |
| Spill & Emergency Response | Full-face shield and chemical safety goggles | Double-gloving with chemical-resistant gloves | Chemical-resistant suit or gown | A NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous, step-by-step approach is critical to ensure safety when working with this compound.
-
Preparation and Planning:
-
Before beginning any work, ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have appropriate spill control materials (e.g., absorbent pads, neutralizing agents for amines if applicable) readily accessible.
-
Review the location and operation of emergency equipment, including safety showers and eyewash stations.
-
-
Handling Procedures:
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.
-
Dissolving: Add the compound to the solvent slowly in a flask or beaker within the fume hood. Ensure the container is appropriately labeled.
-
Reaction: Perform all reactions in a well-ventilated fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction:
-
Quench and work up all reactions within the fume hood.
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent. Properly decontaminate all glassware before it is removed from the fume hood.
-
Disposal Plan
All waste material containing this compound must be disposed of in accordance with national and local regulations for hazardous chemical waste.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Used PPE, weighing boats, and any other materials that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Do not rinse empty containers into the drain. Treat uncleaned containers as you would the product itself and dispose of them as hazardous waste.
-
Do not allow the product to enter drains or waterways.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and absorbent in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
